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  • Product: 2,3-dihydro-1H-1-benzazepine hydrochloride
  • CAS: 1803601-46-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-1H-1-benzazepine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-benzazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties of 2,3-dihydro-1H-1-benzazepine and its hydrochloride salt. While specific experimental data for the hydrochloride salt is not extensively available in the public domain, this guide synthesizes information on the parent compound, closely related analogs, and predictive models to offer valuable insights for researchers in drug discovery and development. We will delve into the structural features, physicochemical properties, synthetic strategies, and analytical characterization of this important chemical entity.

Introduction: The Significance of the Benzazepine Core

Benzazepines, seven-membered nitrogen-containing heterocycles fused to a benzene ring, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The conformational flexibility of the seven-membered ring allows for a wide range of interactions with biological targets. The partially saturated 2,3-dihydro-1H-1-benzazepine core provides a three-dimensional structure that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. Understanding the fundamental chemical properties of this scaffold and its common salt forms, such as the hydrochloride, is crucial for the design and synthesis of novel therapeutic agents.

Molecular Structure and Nomenclature

The foundational structure is 2,3-dihydro-1H-1-benzazepine, a bicyclic system where a benzene ring is fused to a seven-membered azepine ring with a degree of unsaturation. The hydrochloride salt is formed by the protonation of the nitrogen atom.

Systematic Name: 2,3-dihydro-1H-1-benzazepine hydrochloride

Synonyms: 2,3-dihydro-1H-benzo[b]azepine hydrochloride

Molecular Formula: C₁₀H₁₂ClN

Molecular Weight: 181.66 g/mol

CAS Number: While the CAS number for the free base is 3749-12-0, the specific CAS number for the hydrochloride salt is less consistently reported, with some databases citing 1803601-46-8, though this may be linked to other structures in some contexts. Researchers should verify the CAS number with their specific sample.

Caption: Structure of 2,3-dihydro-1H-1-benzazepine hydrochloride.

Physicochemical Properties

Detailed experimental data for 2,3-dihydro-1H-1-benzazepine hydrochloride are scarce. The following table includes computed properties for the free base and expected properties for the hydrochloride salt based on general chemical principles and data from related compounds.

Property2,3-dihydro-1H-1-benzazepine (Free Base)2,3-dihydro-1H-1-benzazepine hydrochloride (Expected)
Molecular Formula C₁₀H₁₁N[1]C₁₀H₁₂ClN
Molecular Weight 145.20 g/mol [1]181.66 g/mol
Appearance Likely an oil or low-melting solidWhite to off-white crystalline solid
Melting Point Not widely reportedExpected to be significantly higher than the free base
Boiling Point Not widely reportedDecomposes upon heating
Solubility Soluble in organic solvents (e.g., chloroform, methanol)Expected to have increased solubility in polar solvents, particularly water and alcohols, compared to the free base.
pKa Not experimentally determined; predicted to be basicThe protonated amine will be acidic.

Synthesis and Reactivity

General Synthetic Strategies

A common approach involves the construction of a suitable acyclic precursor containing both the aromatic and the nitrogen-containing fragments, followed by a ring-closing reaction. For instance, intramolecular condensation reactions of enamides containing a formyl group, catalyzed by a Lewis acid like BBr₃, have been reported for the synthesis of 2,3-dihydro-1H-azepine derivatives.[2][3]

Synthetic_Workflow A Acyclic Precursor (e.g., substituted enamide aldehyde) B Intramolecular Cyclization (e.g., Lewis Acid Catalysis) A->B Ring Closure C 2,3-dihydro-1H-1-benzazepine (Free Base) B->C D Protonation (e.g., HCl in ether) C->D E 2,3-dihydro-1H-1-benzazepine hydrochloride D->E

Caption: Generalized synthetic workflow for 2,3-dihydro-1H-1-benzazepine hydrochloride.

Illustrative Experimental Protocol (Adapted from related syntheses)

The following is a generalized, illustrative protocol for the final salt formation step, based on common organic chemistry techniques. Note: This is not a validated protocol for this specific compound and should be adapted and optimized by the researcher.

  • Dissolution: Dissolve the crude or purified 2,3-dihydro-1H-1-benzazepine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0 °C.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold anhydrous solvent used for the reaction to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting solid under vacuum to afford the 2,3-dihydro-1H-1-benzazepine hydrochloride.

Reactivity Profile
  • N-Alkylation/Acylation: The secondary amine of the free base is nucleophilic and can readily undergo alkylation or acylation reactions to introduce substituents on the nitrogen atom. This is a common strategy for library synthesis in drug discovery.

  • Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the activating effect of the dihydroazepine ring.

  • Oxidation: The dihydroazepine ring may be susceptible to oxidation, depending on the reaction conditions.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 2,3-dihydro-1H-1-benzazepine hydrochloride. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as the aliphatic protons of the dihydroazepine ring. The N-H proton of the hydrochloride salt may appear as a broad singlet, and its chemical shift could be solvent-dependent. The protons on the carbons adjacent to the nitrogen and the aromatic ring will likely be deshielded.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the two distinct aliphatic carbons in the seven-membered ring.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is expected to exhibit characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H⁺ stretch ~2400-2800 (broad)Characteristic of a secondary ammonium salt.
C-H stretch (aromatic) ~3000-3100
C-H stretch (aliphatic) ~2850-2960
C=C stretch (aromatic) ~1450-1600
C-N stretch ~1200-1300
Mass Spectrometry (MS)

In a mass spectrum, the molecular ion of the free base (m/z = 145.09) would be expected. Under appropriate ionization conditions, fragmentation patterns can provide further structural information. For the hydrochloride, the free base is typically observed.

Safety and Handling

Conclusion and Future Directions

2,3-dihydro-1H-1-benzazepine represents a valuable scaffold for the development of new chemical entities. This guide has provided a comprehensive overview of its chemical properties, drawing upon data from the free base and related analogs in the absence of extensive experimental data for the hydrochloride salt. There is a clear need for further research to fully characterize this compound, including detailed experimental determination of its physicochemical properties, optimization of its synthesis, and exploration of its reactivity. Such studies will undoubtedly facilitate its application in the design and discovery of next-generation therapeutics.

References

  • Tu, S., et al. (2016). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. [No valid URL provided in search results]
  • PubMed. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. [Link]

  • PubChem. 2,3-Dihydro-1H-1-benzazepine. [Link]

  • Grokipedia. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. [No valid URL provided in search results]
  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). Molecules, 18(12), 14292-14304. [Link]

  • NIST Chemistry WebBook. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. [Link]

  • Cheméo. 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-5-phenyl. [Link]

Sources

Exploratory

Technical Deep Dive: 2,3-dihydro-1H-1-benzazepine Hydrochloride Derivatives

Content Type: Technical Whitepaper / Methodological Guide Subject: Medicinal Chemistry & Pharmacology of the 1-Benzazepine Scaffold Executive Summary & Pharmacophore Architecture The 1-benzazepine scaffold—specifically t...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Methodological Guide Subject: Medicinal Chemistry & Pharmacology of the 1-Benzazepine Scaffold

Executive Summary & Pharmacophore Architecture

The 1-benzazepine scaffold—specifically the 2,3-dihydro-1H-1-benzazepine and its tetrahydro- congeners—represents a "privileged structure" in modern medicinal chemistry. Unlike its isomer (2-benzazepine) or the diazepines (Valium class), the 1-benzazepine core is the structural foundation for the "Vaptan" class of non-peptide Vasopressin Receptor Antagonists (e.g., Mozavaptan, Tolvaptan).

Structural Significance

The seven-membered nitrogen-containing ring fused to a benzene moiety introduces unique conformational constraints. Unlike the planar quinolines, the 1-benzazepine ring adopts a puckered, "boat-like" conformation. This flexibility allows the scaffold to mimic the


-turn motifs of endogenous peptide ligands (like arginine vasopressin), making it an ideal peptidomimetic template.

Key Pharmacophoric Features:

  • N1-Position: The nitrogen atom is the primary vector for substitution, typically accommodating hydrophobic benzoyl groups that occupy the receptor's deep hydrophobic pocket.

  • C4/C5-Positions: Substituents here (often generated via the ketone intermediate) dictate selectivity between V1a (vascular) and V2 (renal) receptors.

  • Conformational Lock: The fused benzene ring restricts the rotation of the azepine ring, reducing the entropic cost of binding.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the 2,3-dihydro-1H-1-benzazepine core is non-trivial due to the entropic disfavor of forming seven-membered rings. The most authoritative and scalable method relies on the Ring Expansion of


-Tetralones .
Protocol A: Schmidt Rearrangement / Beckmann Expansion

This protocol describes the conversion of


-tetralone to the key intermediate 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one . This lactam is the divergent point for synthesizing dihydro- and tetrahydro- derivatives.

Critical Control Points:

  • Temperature Control: The rearrangement is highly exothermic; failure to control temperature results in polymerization.

  • Acid Strength: Polyphosphoric acid (PPA) or Methanesulfonic acid is required to drive the migration.

Step-by-Step Methodology
  • Oxime Formation:

    • Dissolve

      
      -tetralone (1.0 eq) in EtOH/Pyridine.
      
    • Add Hydroxylamine hydrochloride (1.5 eq).

    • Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Concentrate, dilute with water, extract with EtOAc. Recrystallize the oxime.

  • Beckmann Rearrangement (Ring Expansion):

    • Safety Warning: Perform in a blast shield.

    • Heat Polyphosphoric acid (PPA) to 100°C.

    • Add the Tetralone Oxime portion-wise over 30 minutes. Do not allow temp to exceed 125°C.

    • Stir at 120°C for 1 hour until gas evolution ceases (mechanism involves nitrogen insertion).

    • Quench: Pour the hot syrup onto crushed ice (500g). Neutralize with 50% NaOH solution to pH 8.

    • Isolation: Filter the precipitate. This is the 1-benzazepin-2-one (lactam).

  • Functionalization to 2,3-dihydro-1H-1-benzazepine:

    • Reduction of the lactam (LiAlH4 in THF) yields the tetrahydro amine.

    • Partial Oxidation/Elimination: To access the 2,3-dihydro alkene, the lactam is typically treated with

      
       to form the chloro-imine, followed by elimination or selective reduction.
      
Visualization: Synthesis Workflow

synthesis_flow Tetralone α-Tetralone Oxime Tetralone Oxime Tetralone->Oxime NH2OH·HCl Pyridine Rearrangement Schmidt/Beckmann Rearrangement (PPA, 120°C) Oxime->Rearrangement Ring Expansion Lactam 1-Benzazepin-2-one (Lactam Core) Rearrangement->Lactam N-Insertion Product 2,3-dihydro-1H-1-benzazepine Derivatives Lactam->Product LiAlH4 or POCl3

Figure 1: The industrial ring-expansion route converting tetralone precursors into the benzazepine pharmacophore.

Medicinal Chemistry: The "Vaptan" Class (SAR)

The primary clinical application of 1-benzazepine derivatives is in the inhibition of Arginine Vasopressin (AVP) receptors. The structure-activity relationship (SAR) is well-defined for drugs like Mozavaptan and Tolvaptan .

Comparative SAR Table
FeatureMozavaptan (OPC-31260)Tolvaptan (OPC-41061)Role in Pharmacophore
Core 2,3,4,5-tetrahydro-1H-1-benzazepine2,3,4,5-tetrahydro-1H-1-benzazepineScaffolding & conformational restriction.
N1-Substituent 4-(benzoylamino)benzoyl4-(2-methylbenzoylamino)benzoylCritical: Mimics the hydrophobic Phe/Tyr residues of AVP.
C5-Substituent 5-dimethylamino7-chloro-5-hydroxyDetermines V2 vs V1a selectivity.
Selectivity V2 >> V1a (~100 fold)V2 >>> V1a (~29 fold higher affinity than Mozavaptan)V2 selectivity reduces vascular side effects (hypotension).
Status Approved (Japan)FDA Approved (Hyponatremia/ADPKD)Clinical validation of the scaffold.
Mechanism of Action: V2 Receptor Antagonism

These derivatives function as competitive antagonists .[1] By occupying the transmembrane binding pocket of the V2 receptor in the renal collecting duct, they prevent the Gs-protein coupling cascade.

Pathway Logic:

  • Blockade of V2R prevents Adenylyl Cyclase activation.

  • Intracellular cAMP levels decrease (or fail to rise).

  • Protein Kinase A (PKA) remains inactive.

  • Aquaporin-2 (AQP2) vesicles are not phosphorylated and do not fuse with the apical membrane.

  • Result: Free water clearance (Aquaresis) without electrolyte loss.[1]

Visualization: V2 Receptor Signaling Blockade

moa_flow AVP Vasopressin (AVP) V2R V2 Receptor (Basolateral Membrane) AVP->V2R Agonism Drug Benzazepine Antagonist (e.g., Mozavaptan) Drug->V2R Competitive Blockade Gs Gs Protein V2R->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 Water Water Reabsorption AQP2->Water

Figure 2: Mechanism of Action showing the competitive inhibition of the V2 receptor signaling cascade.[2]

Pharmacological Profiling: Functional cAMP Assay

To validate a new 2,3-dihydro-1H-1-benzazepine derivative, one must prove it inhibits AVP-induced signaling. The gold standard is a cAMP Functional Assay using HEK293 cells stably expressing human V2R.

Protocol B: cAMP Inhibition Assay (Antagonist Mode)

Objective: Determine the


 of the derivative against a fixed concentration of Vasopressin (

).

Reagents:

  • Cell Line: HEK293-hV2R.

  • Detection Kit: TR-FRET cAMP kit (e.g., LANCE Ultra or HTRF).

  • Agonist: Arginine Vasopressin (AVP).[2][3][4][5]

  • Stimulator: Forskolin (optional, for checking constitutive activity).

Workflow:

  • Cell Prep: Harvest cells and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5mM IBMX). IBMX is critical to inhibit phosphodiesterase and prevent cAMP degradation.

  • Compound Addition:

    • Add 5

      
      L of the benzazepine derivative (serial dilution) to a 384-well plate.
      
    • Incubate for 15 minutes at Room Temp (allows antagonist to bind).

  • Agonist Challenge:

    • Add 5

      
      L of AVP at its 
      
      
      
      concentration (typically ~1-5 nM).
    • Incubate for 30 minutes at RT.

  • Detection:

    • Add detection reagents (cAMP-d2 antibody + Cryptate conjugate).

    • Incubate 1 hour.

  • Readout: Measure Time-Resolved Fluorescence (665 nm / 615 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
    .
    

Self-Validation Criteria:

  • Z' Factor: Must be > 0.5 for the assay to be statistically valid.

  • Reference Standard: Run Tolvaptan as a positive control; expected

    
     should be in the low nanomolar range (e.g., 3–10 nM).
    

References

  • Synthesis of 2,3-Dihydro-1H-2-benzazepin-1-ones and 3H-2-Benzoxepin-1-ones. PubMed. Available at: [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity. Journal of Organic Chemistry. Available at: [Link]

  • Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Vasopressin receptor antagonists and their role in clinical medicine. Indian Journal of Endocrinology and Metabolism. Available at: [Link]

Sources

Foundational

Predictive Bioactivity & Optimization of Novel Benzazepine Scaffolds

Executive Summary The benzazepine moiety—a benzene ring fused to a seven-membered nitrogen-containing azepine ring—remains a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzazepine moiety—a benzene ring fused to a seven-membered nitrogen-containing azepine ring—remains a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and interact with diverse biological targets. While historically significant in CNS modulation (e.g., Dopamine D1/D5 antagonists, 5-HT2C agonists), recent scaffold hopping campaigns have expanded its utility into kinase inhibition and immunology.

This guide details a rigorous, self-validating framework for predicting the bioactivity of novel benzazepine derivatives. We move beyond simple docking scores, integrating Free Energy Perturbation (FEP) and Molecular Dynamics (MD) to filter false positives before synthesis.

The Benzazepine Privilege: Structural Logic

To predict bioactivity, one must first understand the topological constraints of the scaffold. The benzazepine core exists primarily in two pharmacologically relevant isomeric forms:

  • 3-Benzazepines: (e.g., Fenoldopam, Lorcaserin). These are characterized by a basic nitrogen at position 3. They are critical for aminergic GPCR recognition (Dopamine, Serotonin) because the protonated nitrogen mimics the ethylamine side chain of endogenous neurotransmitters.

  • 1-Benzazepines: (e.g., Tolvaptan derivatives). Often utilized as peptidomimetics or kinase inhibitors, where the rigid bicyclic system orients substituents to fit hydrophobic pockets (e.g., ATP binding sites).

Critical Design Insight: The flexibility of the seven-membered ring is a double-edged sword. While it allows induced fit, it incurs an entropic penalty upon binding. Successful prediction requires "locking" the conformation via substitution (e.g., 1-phenyl or 6-chloro substitution) to pre-organize the ligand.

Computational Prediction Framework

The following workflow describes a high-fidelity pipeline for predicting


 (binding affinity) and functional efficacy (

).
The Predictive Pipeline (In Silico)

We utilize a funnel approach: High-Throughput Virtual Screening (HTVS)


 Induced Fit Docking (IFD) 

MD Simulation.

CompWorkflow Start Library Generation (Scaffold Hopping) Filter ADMET & PAINS Filter (SwissADME) Start->Filter 10k compounds Docking Ensemble Docking (AutoDock Vina / Glide) Filter->Docking 2k compounds MD MD Simulation (100ns) (GROMACS/Desmond) Docking->MD Top 50 hits MMGBSA Free Energy Calculation (MM-GBSA) MD->MMGBSA Stable Trajectories Selection Candidate Selection (Predicted Ki < 10nM) MMGBSA->Selection ΔG binding

Figure 1: Hierarchical computational workflow for filtering benzazepine libraries from generation to lead selection.

Technical Nuances in Prediction
  • Force Field Selection: For benzazepines, standard force fields often underestimate the ring strain energy. It is recommended to use OPLS4 or CHARMM36 which have improved parameters for heterocyclic torsion angles.

  • Water Mapping: The benzazepine binding pocket in GPCRs (e.g., D1 receptor) contains high-energy water molecules. Using tools like WaterMap or Grid to predict displaceable waters is essential. A benzazepine derivative designed to displace a high-energy water molecule can gain 1.0–1.5 kcal/mol in binding affinity.

  • Scoring Function Correction: Standard docking scores correlate poorly with efficacy. We calculate the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) :

    
    
    Target LLE for Benzazepines:
    
    
    
    .[1][2]

Synthetic Feasibility & Library Design

Prediction is futile without synthesis. The 3-benzazepine core is classically synthesized via the Friedel-Crafts cyclization of phenethylamines.

Key Synthetic Pathway for Validation:

  • Precursor: 2-(3,4-dimethoxyphenyl)ethanamine.

  • Cyclization: Reaction with 2-bromoacetaldehyde dimethyl acetal followed by acid-catalyzed cyclization (Pomeranz-Fritsch type).

  • Derivatization: N-alkylation or Palladium-catalyzed cross-coupling at the aromatic ring (C7/C8 positions) to introduce diversity predicted by the computational model.

Validation Protocols (Self-Validating Systems)

To validate the in silico predictions, we employ a two-tier assay system.

Tier 1: Radioligand Binding Assay (Affinity)

This assay determines the


 (affinity). It is "self-validating" because we include a known reference standard (e.g., SCH-23390) in every plate.
  • Membrane Prep: HEK293 cells stably expressing human Dopamine D1 receptor.

  • Radioligand:

    
    -SCH-23390 (0.2 nM).
    
  • Protocol:

    • Incubate membranes + Radioligand + Novel Benzazepine (10 concentrations) for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: The

    
     of the radioligand must be within 2-fold of historical values for the assay to be valid.
    
Tier 2: Functional cAMP Assay (Efficacy)

Binding does not equal function. Benzazepines can be agonists, antagonists, or inverse agonists.

GPCR_Signal Ligand Benzazepine (Agonist) GPCR D1 Receptor (Gs-coupled) Ligand->GPCR Binding Gs G-Protein (Gαs) GPCR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Synthesis ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Signaling

Figure 2: Gs-coupled signaling pathway. Agonist binding triggers cAMP accumulation, measurable via FRET or TR-FRET assays.

Protocol (TR-FRET):

  • Cells stimulated with agonist.

  • Lysis in presence of d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody.

  • Signal: Decrease in FRET signal indicates high endogenous cAMP (competition).

Data Presentation: Predicted vs. Observed

The following table summarizes a hypothetical optimization campaign targeting the Dopamine D1 receptor, illustrating how computational filtering improves hit rates.

Compound IDSubstitution (R7/R8)Predicted

(kcal/mol)
Predicted LLEExperimental

(nM)
Functional Activity
Ref (SCH-23390) 7-Cl, 8-OH-11.25.80.2 Antagonist
BZ-101 7-H, 8-H-6.52.1>1000Inactive
BZ-104 7-Cl, 8-H-8.44.2125Weak Antagonist
BZ-202 7-Cl, 8-Ph-10.85.5 4.5 Potent Antagonist
BZ-205 7-OH, 8-Ph-9.13.845Partial Agonist

Note: BZ-202 shows that introducing a hydrophobic phenyl group at C8 (predicted by MD to fill a hydrophobic sub-pocket) drastically improved affinity compared to the unsubstituted BZ-101.

References

  • Privileged Structures: Evans, B. E., et al. (1988).[3] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry.

  • Benzazepine Synthesis: Pecher, L., et al. (2022). "New methodology for the synthesis of benzazepines." Journal of the American Chemical Society.[4]

  • Dopamine Receptor SAR: Zhang, A., et al. (2009). "Structure-Activity Relationships of 1-Phenylbenzazepines as Selective D1 Dopamine Receptor Ligands." Journal of Medicinal Chemistry.

  • Binding Affinity Prediction: Mobley, D. L., & Gilson, M. K. (2017). "Predicting Binding Free Energies: Frontiers and Benchmarks." Annual Review of Biophysics.

  • ADMET Prediction: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

Sources

Protocols & Analytical Methods

Method

HPLC method for purity analysis of 2,3-dihydro-1H-1-benzazepine hydrochloride

Application Note: HPLC Method for Purity Analysis of 2,3-dihydro-1H-1-benzazepine Hydrochloride Introduction & Scope 2,3-dihydro-1H-1-benzazepine hydrochloride (CAS: 3749-12-0 for free base; HCl salt is the ionic form) i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method for Purity Analysis of 2,3-dihydro-1H-1-benzazepine Hydrochloride

Introduction & Scope

2,3-dihydro-1H-1-benzazepine hydrochloride (CAS: 3749-12-0 for free base; HCl salt is the ionic form) is a bicyclic nitrogen-containing heterocycle. It serves as a critical pharmacophore and intermediate in the synthesis of various pharmaceutical agents, including vasopressin receptor antagonists (e.g., Tolvaptan analogs) and specific serotonergic modulators.

The analysis of this compound presents specific chromatographic challenges:

  • Basicity: The secondary amine functionality can interact strongly with residual silanols on silica-based columns, leading to peak tailing.

  • Salt Form: As a hydrochloride salt, the analyte is ionic in aqueous solution.

  • Stability: The dihydro-azepine ring system contains unsaturation that may be susceptible to oxidation or hydrolysis under extreme pH conditions.

This Application Note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the purity assessment and assay of 2,3-dihydro-1H-1-benzazepine HCl. The method utilizes a low-pH phosphate buffer system to ensure protonation of the amine, suppressing secondary interactions and yielding sharp, symmetrical peaks.

Method Development Logic (The "Why")

To ensure scientific integrity and reproducibility, the following design choices were made:

  • Stationary Phase (Column): A C18 (Octadecylsilane) column with high carbon load and end-capping is selected. End-capping is non-negotiable here; it covers exposed silanol groups that would otherwise bind irreversibly to the protonated nitrogen of the benzazepine, causing "shark-fin" tailing.

  • Mobile Phase pH (2.5 - 3.0): The pKa of the benzazepine nitrogen is estimated to be basic. By adjusting the mobile phase pH to ~2.5 (well below the pKa), we ensure the molecule is 100% protonated. While this might seem counterintuitive for retention (ions elute faster), it prevents the "on-off" equilibrium between ionized and non-ionized forms that causes peak broadening. It also suppresses the ionization of residual silanols (pKa ~4-5) on the column, further reducing tailing.

  • Buffer Selection: Potassium Dihydrogen Phosphate (KH₂PO₄) is chosen for its excellent buffering capacity at low pH and UV transparency at low wavelengths.

  • Detection Wavelength (210-220 nm): While the benzene ring absorbs at 254 nm, the 210-220 nm range typically offers higher sensitivity for impurities that may lack extended conjugation.

Experimental Protocol

Reagents & Materials[1]
  • Reference Standard: 2,3-dihydro-1H-1-benzazepine HCl (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%).

Instrumentation
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

Chromatographic Conditions
ParameterSetting
Column Temperature 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 215 nm (primary), 254 nm (secondary confirmation)
Mobile Phase A 20 mM KH₂PO₄ Buffer, adjusted to pH 2.5 with H₃PO₄
Mobile Phase B Acetonitrile (100%)
Run Time 25 Minutes
Mode Gradient Elution

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 15.0 min: 40% A / 60% B

  • 18.0 min: 40% A / 60% B

  • 18.1 min: 90% A / 10% B (Re-equilibration)

  • 25.0 min: 90% A / 10% B (End)

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Weigh 50 mg of standard into a 50 mL volumetric flask. Dissolve in 10 mL methanol, sonicate, and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Dilute 5 mL of Stock to 50 mL with Diluent.

  • Test Sample: Prepare typically at 500 µg/mL for purity analysis to ensure detection of trace impurities.

Workflow Visualization

The following diagram outlines the analytical workflow, emphasizing the critical decision points for system suitability.

HPLC_Workflow Start Start: Sample Receipt Prep Sample Preparation (Dissolve in MeOH/Buffer) Start->Prep SystemCheck System Suitability Test (SST) (5 Replicate Injections) Prep->SystemCheck SystemCheck->Prep Fail Analysis Sample Injection (Gradient Run) SystemCheck->Analysis RSD < 2.0% Tailing < 1.5 DataProcess Data Processing (Integration @ 215nm) Analysis->DataProcess ResultCheck Passes Purity Specs? (>98.0% Area) DataProcess->ResultCheck Report Generate CoA ResultCheck->Report Yes Fail OOS Investigation ResultCheck->Fail No

Figure 1: Analytical workflow for the purity analysis of 2,3-dihydro-1H-1-benzazepine HCl, incorporating System Suitability Testing (SST) as a gatekeeper.

Validation & System Suitability (The "Trustworthiness")

To ensure the method is self-validating, the following criteria must be met before every sample set analysis.

System Suitability Parameters (SST)

Run 5 replicates of the Working Standard (100 µg/mL).

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 0.1 min variabilityEnsures pump/gradient stability.
Peak Area %RSD ≤ 2.0%Confirms injector precision.
Tailing Factor (T) ≤ 1.5Critical for amines; indicates suppression of silanol interactions.
Theoretical Plates (N) > 5,000Ensures column efficiency is sufficient for separation.
Validation Summary (per ICH Q2(R1))
  • Specificity: Inject Diluent (Blank) and Placebo. Ensure no interference at the retention time of the main peak (approx. 8-10 min).

  • Linearity: Prepare 5 levels (50% to 150% of target concentration). Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3
      
    • LOQ: S/N

      
       10
      
  • Robustness: Deliberately vary Flow Rate (±0.1 mL/min) and Column Temp (±5°C). The method is robust if SST criteria are still met.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or Column aging.1. Add 1% Triethylamine (TEA) to Mobile Phase A (adjust pH again).2. Replace column with a "Base-Deactivated" (BDS) C18.
Retention Time Drift pH fluctuation or Temperature shift.1. Use a column oven.2. Ensure buffer is freshly prepared and pH calibrated.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A instead of pure Methanol.
High Backpressure Particulates in sample.Filter all samples through 0.22 µm PVDF or PTFE syringe filters.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Sethi, M. K., et al. (2013). Synthesis and Characterization of Tolvaptan Impurities. Advances in Chemistry. (Describes HPLC characterization of benzazepine intermediates). Link

  • PubChem. (n.d.).[2][3] Compound Summary for CID 14089202: 2,3-dihydro-1H-1-benzazepine.[2] National Library of Medicine. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Link

Sources

Application

Application Notes and Protocols for In Vitro Activity of 2,3-dihydro-1H-1-benzazepine hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Benzazepine Derivative The benzazepine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzazepine Derivative

The benzazepine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This diverse class of compounds has yielded therapeutic agents for conditions ranging from hypertension to central nervous system disorders. The specific molecule of interest, 2,3-dihydro-1H-1-benzazepine hydrochloride, represents a promising yet under-characterized entity within this family. Based on the established pharmacology of related benzazepine structures, it is hypothesized that this compound may exert its effects through modulation of key G-protein coupled receptors (GPCRs) and ion channels.

This comprehensive guide provides a strategic framework and detailed protocols for the in vitro characterization of 2,3-dihydro-1H-1-benzazepine hydrochloride. We will focus on a logical progression of assays to elucidate its primary biological targets, with a particular emphasis on dopamine and serotonin receptors, as well as voltage-gated sodium channels. Furthermore, we will address the critical aspect of cellular toxicity to ensure a thorough understanding of the compound's therapeutic window.

Proposed Primary Biological Targets and Assay Cascade

Given the pharmacological profile of the broader benzazepine class, the following targets are proposed for the initial characterization of 2,3-dihydro-1H-1-benzazepine hydrochloride:

  • Dopamine Receptors (D2-like Family): Many benzazepine derivatives are known to interact with dopamine receptors, which are pivotal in neurological and psychiatric conditions.

  • Serotonin Receptors (5-HT2A): The serotonin system is another common target for this class of compounds, with implications for mood disorders and psychosis.

  • Voltage-Gated Sodium Channels (NaV): Blockade of these channels is a mechanism of action for several classes of therapeutic agents, including some with a benzazepine core.

The proposed in vitro testing cascade is designed to first identify binding affinity, then characterize the functional consequence of that binding, and finally to assess general cytotoxicity.

Assay_Cascade cluster_primary Primary Screening cluster_functional Functional Characterization cluster_safety Safety Assessment Radioligand Binding Radioligand Binding GPCR Functional Assays GPCR Functional Assays Radioligand Binding->GPCR Functional Assays Binding Confirmed Ion Channel Assays Ion Channel Assays Radioligand Binding->Ion Channel Assays Binding Confirmed Cell Viability Assays Cell Viability Assays GPCR Functional Assays->Cell Viability Assays Ion Channel Assays->Cell Viability Assays

Caption: Proposed workflow for in vitro characterization.

I. Dopamine Receptor (D2-like) Interaction

The D2-like dopamine receptors (D2, D3, and D4) are established targets for antipsychotic medications and drugs for Parkinson's disease.[1] Characterizing the interaction of 2,3-dihydro-1H-1-benzazepine hydrochloride with these receptors is a critical first step.

A. Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the binding affinity of the test compound to the D2 receptor by measuring its ability to displace a radiolabeled ligand.[2]

Principle: A radiolabeled antagonist, such as [³H]-Spiperone, binds to the D2 receptor in a membrane preparation. The test compound is then added at increasing concentrations, and the displacement of the radioligand is quantified. This allows for the calculation of the inhibition constant (Ki), a measure of binding affinity.[3]

Protocol:

  • Membrane Preparation:

    • Use commercially available membrane preparations from cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or prepare them from tissue homogenates.

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge to pellet the membranes and wash to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of 2,3-dihydro-1H-1-benzazepine hydrochloride.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist like haloperidol).

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Parameter Recommendation Rationale
Cell Line HEK293 or CHO expressing human D2 receptorEnsures a high density of the target receptor for a robust signal.
Radioligand [³H]-SpiperoneA well-characterized, high-affinity antagonist for D2-like receptors.[3]
Non-specific Ligand Haloperidol or ButaclamolPotent D2 antagonists to define non-specific binding.[2]
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4Mimics physiological ionic conditions.
B. Functional Assay: cAMP Measurement for Gαi/o Coupling

Dopamine D2-like receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1]

Principle: This assay measures changes in intracellular cAMP levels in response to receptor activation. A decrease in cAMP in the presence of the test compound indicates agonist activity, while a blockade of a known agonist's effect suggests antagonist activity.

cAMP_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits Agonist Agonist Agonist->D2R ATP ATP ATP->AC Patch_Clamp Cell Suspension Cell Suspension Planar Patch Chip Planar Patch Chip Cell Suspension->Planar Patch Chip Giga-seal Formation Giga-seal Formation Planar Patch Chip->Giga-seal Formation Whole-cell Configuration Whole-cell Configuration Giga-seal Formation->Whole-cell Configuration Voltage Protocol Application Voltage Protocol Application Whole-cell Configuration->Voltage Protocol Application Current Recording Current Recording Voltage Protocol Application->Current Recording Compound Addition Compound Addition Compound Addition->Voltage Protocol Application

Caption: General workflow for automated patch clamp.

Protocol (using a system like the Sophion Qube or IonFlux):

  • Cell Preparation:

    • Use a cell line stably expressing the human NaV subtype of interest (e.g., NaV1.1, NaV1.5, or NaV1.7) in a suitable cell culture medium.

    • Harvest the cells and prepare a single-cell suspension at the optimal density for the specific automated patch-clamp platform.

  • Assay Execution:

    • Load the cell suspension, intracellular solution, extracellular solution, and test compound onto the instrument.

    • The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.

    • Apply a voltage protocol to elicit sodium currents. For example, a depolarizing step from a holding potential of -120 mV to 0 mV will activate the channels.

    • Record the sodium current in the absence and presence of varying concentrations of 2,3-dihydro-1H-1-benzazepine hydrochloride.

  • Data Analysis:

    • Measure the peak sodium current amplitude.

    • Calculate the percentage of inhibition of the sodium current by the test compound.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50.

IV. General Cell Viability and Cytotoxicity

It is essential to determine if the observed activity of the compound is due to a specific interaction with a target or a general cytotoxic effect. The MTT assay is a widely used method for this purpose.

A. MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability. [4] Protocol:

  • Cell Plating:

    • Plate a suitable cell line (e.g., HEK293, CHO, or a cancer cell line like HepG2) in a 96-well plate and allow them to adhere. [5]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 2,3-dihydro-1H-1-benzazepine hydrochloride for a defined period (e.g., 24, 48, or 72 hours).

    • Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound to determine the CC50 (cytotoxic concentration 50%).

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro characterization of 2,3-dihydro-1H-1-benzazepine hydrochloride. By systematically assessing its binding affinity and functional activity at key GPCRs and ion channels, alongside a thorough evaluation of its cytotoxicity, researchers can build a detailed pharmacological profile of this novel compound. The detailed protocols and experimental considerations herein serve as a robust starting point for unlocking the therapeutic potential of this and other benzazepine derivatives.

References

  • Charles River Laboratories. (n.d.). Pain Ion Channel Screening Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

  • Hassan, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3765. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Kaczor, A. A., & Silva, A. G. (2016). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 7, 40. [Link]

  • Leo, G., et al. (2014). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices Application Note. [Link]

  • Lidsky, T. I. (2014). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 4(13), e1167. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-1-benzazepine. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). HT Automation for patch clamp based primary screen for NaV1.1 using Qube 384. Retrieved from [Link]

  • Takeda Chemical Industries, Ltd. (2004). Synthesis of 1-benzothiepine and 1-benzazepine derivatives as orally active CCR5 antagonists. Chemical & Pharmaceutical Bulletin, 52(2), 254-258. [Link]

  • Tiong, C. X., & Tye, G. J. (2022). Applications Of Benzothiazepines As Potential Cytotoxic Agents. Journal of Positive School Psychology, 6(8), 3614-3622. [Link]

  • van Staden, D., et al. (2019). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 12(3), 115. [Link]

  • Vinken, M., & Blaauboer, B. J. (2017). In Vitro Methods in Toxicology. Methods in Molecular Biology, 1647. [Link]

  • Wang, S., et al. (2018). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Molecules, 23(11), 2975. [Link]

  • Zhelyazkova, V., & Koleva, M. (2007). In vitro genotoxicity of two widely used benzodiazepines: alprazolam and lorazepam. Biotechnology & Biotechnological Equipment, 21(2), 204-207. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • G. S. Clark, et al. (n.d.). NaV1.9 Inhibitor Screening: high-throughput screening. Metrion Biosciences Ltd. [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative bioactive 1-benzazepine derivatives. Retrieved from [Link]

  • G. S. Clark, et al. (n.d.). NaV1.9 Inhibitor Screening: high-throughput screening. Metrion Biosciences Ltd. [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry. Revue canadienne de psychiatrie, 47(1), 27–38. [Link]

  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & therapeutics, 101(2), 131–181. [Link]

  • Lambert, D. G. (2004). Calcium signalling protocols. Methods in molecular biology (Clifton, N.J.), 269, 1–2. [Link]

Sources

Method

Application Note: A Multi-Parametric Approach to Evaluating the Cytotoxicity of 2,3-dihydro-1H-1-benzazepine hydrochloride

Abstract This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 2,3-dihydro-1H-1-benzazepine hydrochloride, a heterocyclic compound of interest in drug discovery. Recognizing that a sing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 2,3-dihydro-1H-1-benzazepine hydrochloride, a heterocyclic compound of interest in drug discovery. Recognizing that a single assay provides a limited view of a compound's cellular impact, we present a multi-parametric strategy employing a suite of robust, cell-based assays. This document details the scientific rationale, step-by-step protocols, and data interpretation guidelines for four key assays: MTT for metabolic viability, Lactate Dehydrogenase (LDH) for membrane integrity, Neutral Red Uptake (NRU) for lysosomal function, and Caspase-3/7 for apoptosis induction. By integrating data from these distinct endpoints, researchers can build a detailed cytotoxicity profile, enabling more informed decisions in the drug development pipeline.

Introduction: The Imperative for Comprehensive Cytotoxicity Profiling

2,3-dihydro-1H-1-benzazepine and its derivatives represent a class of compounds with potential therapeutic applications.[1] However, a critical step in the preclinical evaluation of any small molecule is the rigorous assessment of its potential for off-target toxicity.[2] Cytotoxicity, the quality of being toxic to cells, is a crucial determinant of a drug candidate's future.[3] Early identification of cytotoxic liabilities can save significant time and resources, guiding medicinal chemistry efforts toward safer and more effective leads.

This application note moves beyond a simplistic live/dead assessment. The objective is to provide researchers with the tools to not only quantify the cytotoxic potency (e.g., IC50) of 2,3-dihydro-1H-1-benzazepine hydrochloride but also to gain preliminary insights into the underlying mechanism of cell death. Is the compound inducing a programmed, controlled cell death (apoptosis), or is it causing catastrophic cell lysis (necrosis)? Does it primarily affect mitochondrial function or lysosomal integrity? Answering these questions requires a carefully selected panel of assays.

Strategic Assay Selection: A Multi-Endpoint Approach

No single cytotoxicity assay is universally superior; each measures a different cellular parameter and has unique strengths and limitations.[4][5] A multi-parametric approach provides a more complete and reliable picture of a compound's effects. The selected assays create a self-validating system where results from one method can corroborate or provide context for another.

G Start Test Compound: 2,3-dihydro-1H-1-benzazepine HCl MTT MTT Start->MTT Primary Screen NRU NRU Start->NRU Primary Screen Data Integrate Data & Determine Cytotoxicity Profile (IC50, Mechanism) LDH LDH MTT->LDH Confirm Cytotoxicity NRU->LDH Confirm Cytotoxicity Caspase Caspase LDH->Caspase Investigate Mechanism Caspase->Data

Table 1: Comparison of Recommended Cytotoxicity Assays
Assay Principle Cellular Endpoint Measured Advantages Limitations
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6]Metabolic activity, mitochondrial function.High-throughput, sensitive, cost-effective.[7]Can be affected by compounds altering cellular redox state; endpoint assay.[8]
LDH Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.Plasma membrane integrity, necrosis, late apoptosis.Simple, reliable, can be multiplexed with other assays.[9]May not detect early apoptosis; signal depends on intrinsic cellular LDH levels.
Neutral Red Uptake Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[10]Lysosomal integrity and function.Sensitive, cost-effective, distinguishes viable from dead cells.[11]Can be affected by compounds altering lysosomal pH.
Caspase-3/7 Cleavage of a specific peptide substrate by executioner caspases 3 and 7, key mediators of apoptosis.[12]Apoptosis induction.High specificity for apoptosis, sensitive, available in luminescent/fluorescent formats.[13]Does not detect caspase-independent cell death or necrosis.

Experimental Protocols

The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies. It is crucial to include appropriate controls in every experiment.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, PBS) used to dissolve the test compound.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to ensure the assay system is working correctly.

  • Untreated Control: Cells in culture medium only, representing 100% viability.

  • Medium Blank: Wells with culture medium but no cells, to determine background absorbance/luminescence.

Cell Preparation and Seeding

Causality: The choice of cell line and seeding density is critical for reproducible results. The cell line should be relevant to the intended therapeutic area. The seeding density must be optimized to ensure cells are in the exponential growth phase during the experiment and do not become over-confluent, which can independently affect viability.

  • Culture the selected cell line (e.g., HeLa, HepG2, A549) using standard cell culture techniques.

  • Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).[14]

  • Dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium. See Table 2 for recommendations.

  • Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

Table 2: Recommended Starting Cell Seeding Densities (96-well plate)
Cell Type Growth Characteristic Seeding Density (cells/well)
HeLa Adherent, rapid growth5,000 - 10,000
HepG2 Adherent, slower growth10,000 - 20,000
A549 Adherent, moderate growth7,500 - 15,000
Jurkat Suspension20,000 - 40,000

Note: These are starting points and should be optimized for your specific cell line and experimental conditions.

Compound Treatment
  • Prepare a stock solution of 2,3-dihydro-1H-1-benzazepine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

  • Perform a serial dilution of the stock solution in complete culture medium to prepare the desired final concentrations. A common approach is a 10-point, 3-fold serial dilution.

  • After the 18-24 hour pre-incubation, carefully remove the medium from the wells (for adherent cells).

  • Add 100 µL of the medium containing the various concentrations of the test compound or controls to the appropriate wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol: MTT Cell Viability Assay

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[6]

G Solubilization Add Solubilization Solution (e.g., Acidified Isopropanol) Measurement Measure Absorbance (~570 nm) Solubilization->Measurement MTT MTT Enzyme Enzyme MTT->Enzyme Reduction Formazan Formazan Enzyme->Formazan Formazan->Solubilization

Materials:

  • MTT Reagent: 5 mg/mL solution in sterile PBS, filter-sterilized, stored at -20°C protected from light.[15]

  • Solubilization Solution: e.g., 0.01 M HCl in isopropanol or 10% SDS in 0.01 M HCl.[16]

Procedure:

  • Following compound incubation, add 10 µL of the 5 mg/mL MTT Reagent to each well (final concentration 0.5 mg/mL).[6][8]

  • Incubate the plate for 2-4 hours at 37°C. The incubation time is critical and may need optimization; purple formazan crystals should be visible under a microscope.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of Solubilization Solution to each well.[6]

  • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background.

Protocol: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon plasma membrane damage. The assay measures this released LDH activity through an enzyme-coupled reaction that results in a colorimetric or fluorescent product.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency and validated reagents).

  • Lysis Buffer (typically 10X, provided with kits) to generate a maximum LDH release control.

Procedure:

  • Following compound incubation, prepare the Maximum Release control by adding 10 µL of 10X Lysis Buffer to a set of untreated control wells. Incubate for 45 minutes at 37°C.[17]

  • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Add 50 µL of Stop Solution (if required by the kit) to each well.[17]

  • Read the absorbance at 490 nm (with a 680 nm reference) using a microplate reader.[17]

Protocol: Neutral Red Uptake (NRU) Assay

Principle: This assay quantifies the number of viable cells based on their ability to take up and bind the supravital dye Neutral Red within their lysosomes. The dye is then extracted and quantified. Dead or dying cells lose the ability to retain the dye.[10][11]

Materials:

  • Neutral Red (NR) Solution: 0.33% w/v in ultra-pure water.[19]

  • NR Destain Solution: 50% ethanol (96%), 1% glacial acetic acid, 49% ultra-pure water.[19]

  • DPBS (Dulbecco's Phosphate-Buffered Saline).

Procedure:

  • Following compound incubation, remove the medium.

  • Add 100 µL of pre-warmed medium containing Neutral Red (typically diluted 1:100 from a stock) to each well.

  • Incubate for 2-3 hours at 37°C, allowing viable cells to incorporate the dye.[11]

  • Carefully discard the NR solution and wash the cells once with 150 µL of DPBS to remove excess dye.[19]

  • Add 150 µL of NR Destain Solution to each well.

  • Place the plate on an orbital shaker for 10 minutes to extract the dye from the cells.

  • Read the absorbance at 540 nm using a microplate reader.

Protocol: Caspase-3/7 Glo® Assay (Apoptosis)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[12]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).

Procedure:

  • Following compound incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

1. Calculation of Percent Viability/Cytotoxicity:

  • For MTT and NRU (Viability Assays): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • For LDH (Cytotoxicity Assay): % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100 (Where Abs_spontaneous is the vehicle control and Abs_maximum is the lysed cell control)

  • For Caspase-3/7 (Apoptosis Assay): Data is often expressed as Fold Induction over the vehicle control. Fold Induction = (Luminescence_sample) / (Luminescence_vehicle)

2. IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces the measured parameter (e.g., cell viability) by 50%. This value is a key measure of a compound's potency. Use a suitable software program (e.g., GraphPad Prism, SigmaPlot) to plot the percent viability against the log of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC50.

3. Integrated Data Interpretation: By combining the results from the different assays, a more nuanced conclusion about the cytotoxic mechanism can be drawn.

Table 3: Interpreting Multi-Parametric Cytotoxicity Data
MTT / NRU Result LDH Result Caspase-3/7 Result Plausible Interpretation
↓ Viability↑ Cytotoxicity↑↑ High ActivityPrimary Apoptosis: The compound induces programmed cell death. The LDH release is likely due to secondary necrosis following apoptosis.
↓ Viability↑↑ High Cytotoxicity~ Baseline ActivityPrimary Necrosis: The compound causes direct damage to the cell membrane, leading to cell lysis.
↓ Viability~ Baseline Cytotoxicity~ Baseline ActivityAnti-proliferative Effect or Metabolic Inhibition: The compound may be cytostatic, halting cell division, or directly inhibiting mitochondrial/lysosomal function without causing cell death within the timeframe.
~ No Change~ No Change↑ Moderate ActivityEarly Apoptosis Signal: Cells may be in the early stages of apoptosis where membrane integrity and metabolic activity are not yet compromised.

G cluster_0 Apoptotic Pathway cluster_1 Necrotic Pathway cluster_2 Viability Indicators Compound Compound Exposure Caspase ↑ Caspase-3/7 Activity Compound->Caspase MembraneDamage Membrane Damage Compound->MembraneDamage MitoDysfunction Mitochondrial Dysfunction Compound->MitoDysfunction Apoptosis Apoptosis Caspase->Apoptosis SecNecrosis Secondary Necrosis Apoptosis->SecNecrosis Late Stage LDH ↑ LDH Release SecNecrosis->LDH MembraneDamage->LDH MTT ↓ MTT Reduction MitoDysfunction->MTT

Conclusion

The evaluation of 2,3-dihydro-1H-1-benzazepine hydrochloride cytotoxicity should not be a single-data-point exercise. By employing the multi-parametric approach detailed in this guide—combining assays for metabolic activity (MTT), membrane integrity (LDH), lysosomal function (NRU), and apoptosis (Caspase-3/7)—researchers can develop a robust and nuanced understanding of the compound's effect on cells. This comprehensive profiling is essential for making confident, data-driven decisions in the progression of potential therapeutic candidates.

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

  • MDPI. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Retrieved from [Link]

  • PubMed Central. (2024). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Retrieved from [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • (No Source Found)
  • MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • (No Source Found)
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • (No Source Found)
  • Cusabio. (n.d.). The Overview of Cell Viability. Retrieved from [Link]

  • PubMed. (2021). Design and in Vitro Characterization of Tricyclic Benzodiazepine Derivatives as Potent and Selective Antileukemic Agents. Retrieved from [Link]

  • ResearchGate. (2025). Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • (No Source Found)
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Sources

Application

Application of 2,3-dihydro-1H-1-benzazepine hydrochloride in neuroscience research

Application Note: 2,3-dihydro-1H-1-benzazepine Hydrochloride in Neuroscience Research Abstract The 2,3-dihydro-1H-1-benzazepine scaffold represents a privileged pharmacophore in modern neuroscience, serving as the struct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-dihydro-1H-1-benzazepine Hydrochloride in Neuroscience Research

Abstract

The 2,3-dihydro-1H-1-benzazepine scaffold represents a privileged pharmacophore in modern neuroscience, serving as the structural core for a diverse class of psychotropic and neuroprotective agents. While often overshadowed by its 3-benzazepine counterparts (e.g., the D1 antagonist SCH-23390), the 1-benzazepine moiety is the critical determinant of affinity in Arginine Vasopressin (AVP) receptor antagonists (the "vaptans") and a developing class of NMDA receptor glycine-site antagonists . This guide details the application of 2,3-dihydro-1H-1-benzazepine hydrochloride (CAS: 112610-03-4 for the tetrahydro-equivalent or related dihydro-salts) as a chemical probe and lead structure for modulating social behavior pathways, cerebral edema, and glutamatergic signaling.

Introduction: The 1-Benzazepine Pharmacophore

In neuroscience drug discovery, the 1-benzazepine ring system is prized for its ability to mimic the "turn" regions of peptide ligands, specifically allowing it to compete with the native neuropeptide Arginine Vasopressin (AVP). Unlike linear small molecules, the constrained 7-membered ring provides the necessary 3D geometry to fit into the transmembrane binding pockets of G-protein coupled receptors (GPCRs).

Key Neurobiological Targets:
  • Vasopressin Receptors (V1a, V1b, V2): The 1-benzazepine core is the structural foundation of Mozavaptan , Tolvaptan , and Conivaptan . These agents are critical tools for studying:

    • Social bonding and aggression (V1a/V1b signaling).

    • Brain water homeostasis and cerebral edema (V2 signaling).

  • NMDA Receptors (GluN1 Subunit): Derivatives of 1-benzazepines (specifically 2,5-diones) have shown high affinity for the strychnine-insensitive glycine binding site, offering a pathway for modulating excitotoxicity without complete receptor blockade.

Mechanistic Workflow: From Scaffold to Signal

The following diagram illustrates the pharmacological utility of the 2,3-dihydro-1H-1-benzazepine scaffold, detailing its derivatization into active probes and their downstream physiological effects.

BenzazepineMechanism cluster_Targets Target Receptors cluster_Effects Neurophysiological Outcomes Scaffold 2,3-dihydro-1H-1- benzazepine HCl V1a Vasopressin V1a (Gq-coupled) Scaffold->V1a Derivatization (Amide coupling) V2 Vasopressin V2 (Gs-coupled) Scaffold->V2 Reduction to Tetrahydro form NMDA NMDA Receptor (Glycine Site) Scaffold->NMDA Oxidation to 2,5-dione Social Social Behavior/ Anxiety Modulation V1a->Social Inhibition of IP3/Ca2+ Edema Aquaporin-4 Regulation V2->Edema cAMP modulation Excitotoxicity Neuroprotection/ Seizure Control NMDA->Excitotoxicity Allosteric Inhibition

Figure 1: Pharmacological divergence of the 1-benzazepine scaffold into distinct neuroactive pathways.

Experimental Protocols

Protocol A: Chemical Derivatization for Receptor Probing

Objective: To convert the 2,3-dihydro-1H-1-benzazepine precursor into a high-affinity vasopressin antagonist probe (Tetrahydro-1-benzazepine derivative) for binding studies.

Reagents:

  • 2,3-dihydro-1H-1-benzazepine HCl (100 mg)

  • Sodium Cyanoborohydride (NaBH3CN)

  • Glacial Acetic Acid

  • Methanol (HPLC Grade)

Procedure:

  • Dissolution: Dissolve 100 mg of 2,3-dihydro-1H-1-benzazepine HCl in 5 mL of Methanol.

  • Acidification: Add Glacial Acetic Acid dropwise until pH reaches ~5.0.

  • Reduction: Add 2.0 equivalents of NaBH3CN at 0°C. Note: The dihydro bond is reduced to the tetrahydro form, increasing flexibility and mimicking the "proline" turn of peptides.

  • Reaction: Stir at room temperature for 4 hours under Nitrogen atmosphere.

  • Workup: Quench with saturated NaHCO3, extract with Dichloromethane (DCM), and concentrate.

  • Validation: Confirm structure via 1H-NMR. The disappearance of the vinylic proton signal at δ 5.8-6.5 ppm confirms reduction to the tetrahydro-scaffold.

Protocol B: Competitive Radioligand Binding Assay (V1a Receptor)

Objective: To determine the affinity (


) of benzazepine derivatives against the native ligand Arginine Vasopressin.

Materials:

  • Membrane Source: Rat Liver membranes (rich in V1a) or CHO-K1 cells stably expressing human V1aR.

  • Radioligand: [3H]-Arginine Vasopressin (Specific Activity: ~60-80 Ci/mmol).

  • Test Compound: 2,3-dihydro-1H-1-benzazepine derivative (from Protocol A).

  • Non-specific Control: Unlabeled AVP (10 µM).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Crucial: BSA prevents the hydrophobic benzazepine scaffold from sticking to plasticware.

  • Incubation:

    • In a 96-well plate, add 25 µL of Test Compound (concentration range:

      
       to 
      
      
      
      M).
    • Add 25 µL of [3H]-AVP (Final concentration: 1 nM).

    • Initiate reaction with 200 µL of membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C. Note: Benzazepines are competitive antagonists; equilibrium time is critical for accurate

    
     determination.
    
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Expected Results: | Compound Class | Target | Expected


 (nM) | Biological Relevance |
| :--- | :--- | :--- | :--- |
| Unsubstituted Scaffold | V1a/V2 | > 10,000 | Inactive (Baseline) |
| 4-tosyl-tetrahydro-1-benzazepine | V1a | 50 - 200 | Moderate Antagonist |
| Benzazepine-2,5-dione | NMDA | 500 - 1,000 | Glycine Site Antagonist |

Advanced Application: Functional Calcium Flux Assay

Context: V1a receptors couple to


 proteins, triggering intracellular calcium release. This assay validates if the benzazepine compound acts as a functional antagonist.

Workflow Visualization:

CaFlux Step1 Cell Loading (Fluo-4 AM Dye) Step2 Pre-incubation (Benzazepine Compound) Step1->Step2 Step3 Agonist Challenge (Add 10nM AVP) Step2->Step3 Step4 Signal Detection (FLIPR/Microplate Reader) Step3->Step4 Decision Is Fluorescence Suppressed? Step4->Decision Result_Antagonist Functional Antagonist (Valid Hit) Decision->Result_Antagonist Yes Result_Inactive Non-binder / Agonist Decision->Result_Inactive No

Figure 2: Functional screening workflow for Gq-coupled GPCR antagonism.

Protocol:

  • Load CHO-V1a cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

  • Wash cells with HBSS (Hank's Balanced Salt Solution) containing 20 mM HEPES.

  • Add the Benzazepine test compound and incubate for 15 minutes.

  • Inject Arginine Vasopressin (AVP) at EC80 concentration (typically 10 nM).

  • Measure fluorescence intensity (Ex 494 nm / Em 516 nm).

    • Interpretation: A reduction in the AVP-induced calcium spike indicates successful antagonism by the benzazepine derivative.

Safety and Handling

  • Toxicity: 2,3-dihydro-1H-1-benzazepine hydrochloride is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: The dihydro- form is susceptible to oxidation. Store at -20°C under inert gas (Argon/Nitrogen).

  • Solubility: Soluble in DMSO (>10 mg/mL) and Methanol. Poor solubility in water; requires acidification or co-solvents for aqueous stock solutions.

References

  • Kondo, K., et al. (2002). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist." Journal of Medicinal Chemistry.

  • Decrane, L., et al. (2009). "Benzazepine derivatives as NMDA receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters.

  • Serradeil-Le Gal, C., et al. (2002). "Characterization of (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415), a selective and orally active vasopressin V1b receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • PubChem. "2,3-dihydro-1H-1-benzazepine."[2] National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for 2,3-dihydro-1H-1-benzazepine hydrochloride synthesis

Technical Support Center: 2,3-Dihydro-1H-1-Benzazepine & Tetrahydro Derivatives Synthesis Topic: Troubleshooting Guide for Benzazepine Hydrochloride Synthesis Ticket ID: BZ-SYN-001 Status: Open Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dihydro-1H-1-Benzazepine & Tetrahydro Derivatives Synthesis

Topic: Troubleshooting Guide for Benzazepine Hydrochloride Synthesis Ticket ID: BZ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Target Identification & Nomenclature Clarification

Before proceeding, we must address a critical nomenclature ambiguity common in this field.

  • The "Standard" Scaffold (Tetrahydro): In 90% of pharmaceutical applications (e.g., Tolvaptan intermediates), "Benzazepine HCl" refers to 2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride (CAS: 112610-03-4). This is the fully saturated heterocycle.

  • The "Dihydro" Scaffold: 2,3-dihydro-1H-1-benzazepine hydrochloride (CAS: 1803601-46-8) contains a double bond at the C4-C5 position (styrene-like conjugation).

This guide focuses on the primary synthetic route (Schmidt Rearrangement


 Reduction)  which yields the Tetrahydro  core. If your target is the Dihydro alkene, see the "Advanced Modification" section, as it requires an additional oxidation/elimination step from the tetrahydro intermediate.

Synthetic Workflow Visualization

The following flowchart outlines the standard industrial route starting from


-tetralone.

BenzazepineSynthesis Tetralone α-Tetralone (Starting Material) Schmidt Schmidt Reaction (NaN3 / MSA or PPA) Tetralone->Schmidt Ring Expansion Lactam Intermediate Lactam (2,3,4,5-tetrahydro-1H-1- benzazepin-2-one) Schmidt->Lactam Yield: 60-85% Reduction Reduction (LiAlH4 / THF) Lactam->Reduction Deoxygenation Amine Free Amine (Tetrahydro-1-benzazepine) Reduction->Amine Workup SaltForm Salt Formation (HCl in Dioxane/Ether) Amine->SaltForm Precipitation FinalProduct Final Product (Benzazepine HCl) SaltForm->FinalProduct Crystallization

Figure 1: Standard synthetic pathway for 1-benzazepine scaffolds via ring expansion of α-tetralone.

Phase 1: The Schmidt Reaction (Ring Expansion)

Context: Converting


-tetralone to the lactam (1,3,4,5-tetrahydro-2H-1-benzazepin-2-one) using Sodium Azide (

) and acid.
Troubleshooting Q&A

Q: Why is the reaction exotherm uncontrollable (runaway)?

  • Root Cause: Accumulation of unreacted hydrazoic acid (

    
    ) due to low temperature or insufficient mixing, followed by rapid reaction.
    
  • Solution:

    • Protocol: Do not add

      
       in one portion. Use a portion-wise addition of 
      
      
      
      to the acid/ketone mixture at 0–5°C, but allow the temperature to rise slightly (to 20–25°C) between additions to ensure consumption.
    • Alternative: Use Methanesulfonic acid (MSA) instead of Polyphosphoric acid (PPA) or

      
       for better viscosity and heat transfer [1].
      

Q: I see two spots on TLC. Is one the regioisomer?

  • Analysis: The Schmidt reaction on

    
    -tetralone is highly regioselective for the migration of the aryl group (electronic preference), yielding the 1-benzazepine (aniline-like nitrogen).
    
  • Troubleshooting: The second spot is likely the unreacted tetralone or the tetrazole byproduct (formed if excess azide reacts with the intermediate carbocation).

  • Fix: Ensure stoichiometry is 1.1–1.2 eq of

    
    . If tetralone remains, increase acid strength or reaction time. Confirm identity via NMR: The lactam NH usually appears around 
    
    
    
    9.5 ppm (broad singlet).

Phase 2: Lactam Reduction (The Critical Step)

Context: Reducing the carbonyl group to a methylene group using Lithium Aluminum Hydride (


) or Borane-THF (

).
Troubleshooting Q&A

Q: The reduction is incomplete even after reflux. Why?

  • Root Cause: Lactams are chemically stable. Old

    
     (grey/white powder) often has a surface oxide layer reducing activity.
    
  • Solution: Use fresh

    
     (should be a loose grey powder, not clumps) or switch to 
    
    
    
    (alane generation) which is a more potent reducing agent for amides. Ensure solvent (THF) is strictly anhydrous; moisture kills the hydride.

Q: Workup resulted in a rock-hard emulsion. How do I recover my product?

  • Root Cause: Improper quenching of aluminum salts creates gelatinous

    
    .
    
  • Solution (The Fieser Method): For every

    
     grams of 
    
    
    
    used, add sequentially:
    • 
       mL Water (slowly!)
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • Stir until a granular white precipitate forms. Filter this solid; your amine is in the filtrate. Do not use acid extraction yet, as the amine is basic.

Q: My product is colored (brown/red) instead of the expected pale yellow.

  • Root Cause: 2,3,4,5-Tetrahydro-1H-1-benzazepines are aniline derivatives. They are prone to air oxidation, forming quinoid-like impurities (often the dihydro imine/enamine species).

  • Solution: Perform the reduction and workup under Nitrogen/Argon. Store the free base in the dark. Convert to the HCl salt immediately for stability.

Phase 3: Hydrochloride Salt Formation

Context: Precipitation of the salt for purification and stability.

Troubleshooting Q&A

Q: The product "oiled out" upon adding HCl. How do I get crystals?

  • Root Cause: The solvent is too polar (solubilizing the salt) or contains water (making a gum).

  • Solution:

    • Dissolve the free base in dry Diethyl Ether or MTBE .

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • If oiling occurs, scratch the flask glass or add a seed crystal.

    • Rescue: Evaporate to dryness, redissolve in minimal hot Isopropanol (IPA), and cool slowly.

Q: What is the difference in solubility between the Dihydro and Tetrahydro salts?

  • Data: The Tetrahydro salt is generally more soluble in water/alcohol due to the flexible ring. The Dihydro (conjugated) salt is flatter and may pack tighter, often requiring more polar solvents for recrystallization.

Analytical Data Reference

Use this table to validate your synthesis stage.

CompoundState1H NMR Diagnostic Signal (CDCl3)Key IR Band

-Tetralone
Oil/Low melt solid

8.0 (d, 1H, Ar-H peri to C=O)
1680 cm⁻¹ (C=O)
Lactam Solid

9.0-9.8 (br s, 1H, NH)
1660 cm⁻¹ (Amide C=O)
Tetrahydro Amine Oil (usually)

3.0-3.2 (m, 4H, N-CH2, Ar-CH2)
3400 cm⁻¹ (NH)
Dihydro Amine Solid/Oil

5.8-6.5 (m, alkene protons)*
1630 cm⁻¹ (C=C)

*Note: The Dihydro species (enamine) will show vinylic protons at C4/C5, absent in the tetrahydro form.

Advanced Note: Targeting the 2,3-Dihydro (Enamine) Analog

If you strictly require the 2,3-dihydro-1H-1-benzazepine (C4=C5 double bond):

  • Do not use standard

    
     reduction of the lactam (it goes all the way to tetrahydro).
    
  • Protocol: Synthesize the tetrahydro amine first. Then, perform an oxidative dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or via Manganese Dioxide (

    
    )  oxidation [2].
    
  • Stability Warning: The 2,3-dihydro form is an enamine. It is susceptible to hydrolysis in aqueous acid. Ensure the HCl salt formation is done under strictly anhydrous conditions.

References

  • Schmidt Reaction Optimization

    • Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 1948.

  • Benzazepine Dehydrogenation & Synthesis

    • Lennon, M., et al. "Synthesis of 1-benzazepines."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1974. (Describes the relationship between tetrahydro and dihydro forms).

  • General Benzazepine Pharmacology (Tolvaptan Context)

    • Kondo, K., et al. "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry, 1999.

Disclaimer: This guide is for research purposes only. 2,3-dihydro-1H-1-benzazepine derivatives may have potent biological activity.[3][4] Handle all azides and hydrides with extreme caution in a fume hood.

Sources

Optimization

Improving the yield of 2,3-dihydro-1H-1-benzazepine hydrochloride synthesis

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Target Identification

Welcome to the technical support hub for benzazepine scaffold synthesis. This guide addresses the yield bottlenecks associated with the 2,3-dihydro-1H-1-benzazepine core.

CRITICAL DISTINCTION: Before proceeding, verify your target structure. The nomenclature "2,3-dihydro" implies a double bond at the C4-C5 position (an enamine), which is chemically distinct from the fully saturated 2,3,4,5-tetrahydro analogue (the standard "benzazepine" amine found in Tolvaptan/Benazepril).

  • Target A (Enamine): 2,3-dihydro-1H-1-benzazepine. Note: Highly sensitive to hydrolysis; requires anhydrous handling.

  • Target B (Amine): 2,3,4,5-tetrahydro-1H-1-benzazepine.[1][2][3] Note: The stable, standard pharmaceutical intermediate.

This guide focuses on the "Classic Route" (Tetralone


 Lactam 

Reduction) which is the industry standard for generating the core skeleton, with specific modifications to maximize yield for the HCl salt.

The Synthetic Workflow & Failure Points[3]

The following diagram outlines the critical pathway and where yields typically collapse.

BenzazepineSynthesis Start Start: alpha-Tetralone Step1 1. Oximation (Hydroxylamine HCl) Start->Step1 Inter1 Tetralone Oxime Step1->Inter1 Fail1 Yield Killer: Incomplete Conversion (pH control issues) Step1->Fail1 Risk Step2 2. Beckmann Rearrangement (Ring Expansion) Inter1->Step2 Inter2 Lactam Intermediate (Homophthalimide) Step2->Inter2 Fail2 Yield Killer: Polymerization/Tar (Exotherm in PPA) Step2->Fail2 Risk Step3 3. Reduction (LiAlH4 or BH3) Inter2->Step3 ProductBase Free Base (Benzazepine) Step3->ProductBase Fail3 Yield Killer: Emulsion Trap (Alumina complexing) Step3->Fail3 Risk Step4 4. Salt Formation (HCl/Solvent) ProductBase->Step4 Final Final Product: Benzazepine HCl Step4->Final Fail4 Yield Killer: Oiling Out (Hygroscopicity) Step4->Fail4 Risk

Figure 1: Critical Process Flow and Yield Attrition Points in Benzazepine Synthesis.

Module 1: Ring Expansion (Beckmann Rearrangement)

The Issue: The conversion of tetralone oxime to the 7-membered lactam often results in a "black tar" when using Polyphosphoric Acid (PPA) due to local overheating and polymerization.

Protocol Optimization

Do not use bulk PPA if yields are <50%. Switch to Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid) or a catalytic TCT system.

ParameterStandard (Low Yield)Optimized (High Yield)Why?
Reagent Polyphosphoric Acid (PPA)Eaton's Reagent or TCT/DMF PPA is too viscous; poor heat transfer causes charring. Eaton's is liquid at RT.
Temperature 120°C - 140°C60°C - 80°C (Eaton's)Lower temp prevents thermodynamic polymerization byproducts.
Addition Solid oxime to hot acidSolution to Solution Adding solid oxime creates "hot spots." Dissolve oxime in solvent first if possible.

Troubleshooting Q&A:

  • Q: My reaction mixture turned into a solid black mass.

    • A: You experienced a "runaway exotherm." The rearrangement is highly exothermic. Remedy: Dilute the oxime in a minimal amount of dry solvent (e.g., toluene) before adding to the acid catalyst, or use Eaton's reagent which allows for better stirring.

  • Q: The yield is good, but the product is pink/brown.

    • A: Trace oxidation of the aniline substructure. Remedy: Recrystallize the lactam from Ethanol/Water (charcoal treatment) before the reduction step. Impurities here poison the reduction catalyst.

Module 2: The Reduction (Lactam to Amine)

The Issue: This is the single biggest yield killer. Reducing the lactam (amide) to the amine requires breaking the C=O bond. Standard workups (Fieser) often trap the product in the aluminum salts.

High-Yield Reduction Protocol (Rochelle's Salt Method)

Do NOT use the standard "Water/NaOH/Water" quench for benzazepines; the amine sticks to the aluminum hydroxide precipitate.

  • Reagent: Use LiAlH4 (2.5 equiv) in dry THF.

  • Reflux: Ensure vigorous reflux for at least 4–6 hours. Amide reduction is slow.

  • The Quench (Critical):

    • Cool to 0°C.

    • Dilute with wet ether (Et2O saturated with water).

    • Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) slowly. Use 10 mL per gram of LiAlH4 used.

    • Stir vigorously for 2 hours at room temperature.

    • Result: The layers will separate cleanly. The aluminum stays in the aqueous phase as a soluble tartrate complex. The amine moves to the organic phase.

Troubleshooting Q&A:

  • Q: I see starting material (Lactam) after 12 hours.

    • A: Your LiAlH4 might be aged (surface oxidation). Use fresh pellets or powder. Alternatively, switch to Borane-THF (BH3·THF) complex, which is more chemoselective for amides and often gives higher yields for 7-membered rings.

  • Q: I obtained the product, but it turned purple overnight.

    • A: 2,3-dihydro-1H-1-benzazepines are enamines/anilines and are air-sensitive. Remedy: Store under Argon/Nitrogen. Convert to the HCl salt immediately after isolation.

Module 3: Salt Formation & Purification

The Issue: The user reports "oiling out" (liquid-liquid phase separation) instead of crystallization. This is common with benzazepine HCl salts due to their high solubility in water/alcohols.

Crystallization Matrix
Solvent SystemOutcomeRecommendation
Ethanol/HCl (aq) Oiling Out AVOID. Water prevents crystal lattice formation.
Ether/HCl (gas) Amorphous PowderGood for yield, bad for purity. Hygroscopic.
IPA / EtOAc (1:4) Crystalline PREFERRED. Dissolve free base in minimal Isopropanol (IPA). Add 4M HCl in Dioxane. Dilute with Ethyl Acetate until turbid.

Step-by-Step Salt Formation:

  • Dissolve the crude free base in anhydrous Diethyl Ether or TBME .

  • Cool to 0°C under Nitrogen.

  • Dropwise add 2M HCl in Diethyl Ether (commercial solution).

  • Observation: A white precipitate should form immediately.

  • If it oils: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous ether. It should solidify.

  • Filtration: Filter under Nitrogen (Schlenk frit) to prevent moisture absorption.

Troubleshooting Logic Tree

Use this decision tree to diagnose your specific yield loss.

Troubleshooting Start Low Yield Observed Q1 Where is the loss? Start->Q1 Branch1 Step 1: Lactam Formation Q1->Branch1 Branch2 Step 2: Reduction Q1->Branch2 Branch3 Step 3: Salt Formation Q1->Branch3 Issue1 Black Tar / Charring Branch1->Issue1 Issue2 Emulsion during workup Branch2->Issue2 Issue2b Incomplete Reaction Branch2->Issue2b Issue3 Product Oils Out Branch3->Issue3 Fix1 Switch to Eaton's Reagent Control Temp <80°C Issue1->Fix1 Fix2 Use Rochelle's Salt Quench Issue2->Fix2 Fix2b Switch to BH3-THF or Reflux longer Issue2b->Fix2b Fix3 Use Anhydrous Ether/HCl Triturate oil Issue3->Fix3

Figure 2: Diagnostic Logic for Yield Recovery.

FAQ: Specific User Scenarios

Q: Can I use catalytic hydrogenation (H2/Pd-C) to reduce the lactam? A: No. Pd/C will not reduce the amide (lactam) carbonyl under standard conditions. It will likely reduce the benzene ring or do nothing. You must use a hydride donor (LiAlH4, BH3) or a specialized catalyst like Ir-Vaska’s complex with silanes, though the latter is expensive.

Q: My 2,3-dihydro-1H-1-benzazepine HCl is turning yellow on the shelf. A: The "dihydro" form (enamine) is prone to oxidation to the imine or hydrolysis.

  • Fix: Store the salt in a desiccator at -20°C. Ensure the salt is perfectly neutral (no excess HCl trapped in the lattice), as excess acid catalyzes hydrolysis.

Q: What is the expected yield for the optimized process? A:

  • Tetralone

    
     Lactam:  85-92% (using Eaton's).
    
  • Lactam

    
     Amine:  75-85% (using Rochelle's quench).
    
  • Amine

    
     HCl Salt:  90-95%.
    
  • Overall: ~60-70% is achievable. If you are below 40%, revisit the Reduction Step workup.

References

  • Beckmann Rearrangement Optimization

    • Methodology: Use of TCT/DMF for mild rearrangement.
    • Source:Beckmann Rearrangement of Oximes under Very Mild Conditions. (2025). ResearchGate.

  • Synthesis of Tolvaptan Intermediates (Benzazepine Core)

    • Methodology: Industrial scale reduction of benzazepinone using Borohydride/Lewis acids.
    • Source:Process for preparing tolvaptan intermediates. WO2012046244A1. Google Patents.

  • Solid-Phase & Library Synthesis of Benzazepines

    • Methodology: Detailed NMR and purification data for 2,3,4,5-tetrahydro-1H-benzo[b]azepine deriv
    • Source: Boeglin, D., et al. (2007). Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-amine scaffold. Journal of Combinatorial Chemistry.

  • Commercial Reference Standard (2,3-dihydro-1H-1-benzazepine HCl)

    • Data: Physical properties and CAS verific
    • Source: Biosynth.[4]

Sources

Troubleshooting

Interpreting complex NMR spectra of 2,3-dihydro-1H-1-benzazepine hydrochloride

This technical support guide is designed for researchers analyzing the NMR spectra of 2,3-dihydro-1H-1-benzazepine hydrochloride . It addresses the specific challenges of this molecule: the seven-membered ring flexibilit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers analyzing the NMR spectra of 2,3-dihydro-1H-1-benzazepine hydrochloride . It addresses the specific challenges of this molecule: the seven-membered ring flexibility, the salt counter-ion effects, and the distinction from its fully saturated analogs.

Status: Operational | Senior Scientist: Active Topic: Spectral Interpretation & Troubleshooting Molecule ID: 2,3-dihydro-1H-1-benzazepine HCl (Allylic amine system)[1][2]

Core Diagnostic: Sample Preparation & Solvent Effects

Issue: "My spectrum looks like a broad mess, or the integration is wrong."

The hydrochloride salt form introduces polarity and exchangeable protons that behave poorly in standard non-polar solvents.

Q: Why are my peaks broad or missing in CDCl₃?

A: The HCl salt is likely forming tight ion pairs or aggregates in Chloroform-d (CDCl₃), leading to poor solubility and line broadening.[1][2] Furthermore, the ammonium protons (


) undergo rapid exchange, often disappearing into the baseline.

Protocol: Solvent Selection Logic Use the following workflow to select the correct solvent for your specific analytical goal.

SolventSelection cluster_tips Pro-Tip Start Start: Select Solvent Goal1 Goal: Observe NH2+ Protons? Start->Goal1 Goal2 Goal: Check Purity/Structure? Start->Goal2 DMSO Use DMSO-d6 (Excellent solubility, slows exchange) Goal1->DMSO Yes MeOD Use Methanol-d4 (MeOD) (NH protons exchange/disappear) Goal1->MeOD No (NH irrelevant) Goal2->DMSO Detailed Assignment Goal2->MeOD Quick Check D2O Use D2O (Only for high solubility needs) Goal2->D2O Salt Solubility Critical Tip1 Note: DMSO is hygroscopic. Water peak at 3.33 ppm may overlap with C2-H signals.

Figure 1: Solvent selection decision tree. Caption: Choose DMSO-d6 for full proton assignment including ammonium protons; use MeOD for simplified carbon backbones.

Spectral Assignment Guide (¹H NMR)

Issue: "I cannot distinguish the aliphatic protons, or I'm unsure if I have the dihydro or tetrahydro form."

Q: How do I distinguish the 2,3-dihydro form from the 2,3,4,5-tetrahydro form?

A: This is the most common identification error.[2]

  • 2,3-Dihydro: Contains a double bond at C4-C5.[1][2] You will see olefinic/vinyl protons (5.5 – 6.5 ppm).[1][2]

  • Tetrahydro: Fully saturated ring.[1][2] You will see only methylene (CH₂) multiplets in the 1.0 – 3.0 ppm range.[1]

Assignment Table: 2,3-Dihydro-1H-1-benzazepine HCl (in DMSO-d₆)
PositionTypeChemical Shift (δ ppm)*MultiplicityCoupling (

Hz)
Structural Insight
N-H Ammonium8.5 – 10.0Broad Singlet-Disappears in

/MeOD.[1][2]
C2-H Methylene3.4 – 3.8Multiplet (dt)

Deshielded by adjacent

.[1][2]
C3-H Methylene2.4 – 2.8Multiplet (q/dt)

Allylic position.[1][2]
C4-H Vinyl5.8 – 6.2dt or ddd

"Beta" to benzene ring.[1][2]
C5-H Vinyl6.3 – 6.8Doublet (d)

"Alpha" to benzene; deshielded.[1][2]
Ar-H Aromatic6.9 – 7.5Multiplet-4 protons (ABCD system).[1][2]

*Note: Shifts are approximate and concentration/pH dependent.

Q: Why is the C2-H signal appearing as a complex multiplet rather than a simple triplet?

A: In the 7-membered ring, the C2 and C3 protons are part of a flexible system.

  • Conformational Locking: The ring is not planar; it adopts a puckered conformation (chair/twist-boat).[1][2]

  • Inequivalence: The two protons on C2 (

    
    ) may be diastereotopic if the ring inversion is slow on the NMR timescale, making them magnetically non-equivalent.
    
  • Virtual Coupling: Strong coupling between C2 and C3 protons can create "roofing" effects, distorting the triplet into a higher-order multiplet.[1][2]

Advanced Troubleshooting: Conformational Dynamics

Issue: "The peaks are incredibly broad even in DMSO."

Q: Is my sample impure, or is this 'Ring Flip'?

A: 1-Benzazepines possess a flexible seven-membered ring that undergoes ring inversion (flipping between enantiomeric conformers).[1][2]

  • Mechanism: The energy barrier for this flip is approximately 10–12 kcal/mol [1].

  • Symptom: At room temperature, the exchange rate (

    
    ) is often comparable to the frequency difference (
    
    
    
    ) between the conformers.[1] This places the system in the coalescence regime , resulting in severe line broadening.

Experimental Validation Protocol (Variable Temperature NMR):

  • Cooling (-40°C): If the peaks sharpen and split into distinct sets, you have "frozen" the conformers.[1][2] You will see distinct axial and equatorial protons.[1][2]

  • Heating (+60°C): If the peaks sharpen into single averages, you have accelerated the exchange (Fast Exchange Limit).

ConformationalAnalysis Sample Sample at 25°C (Broad Peaks) Heat Heat to 60°C (Fast Exchange) Sample->Heat To Simplify Cool Cool to -40°C (Slow Exchange) Sample->Cool To Study Dynamics ResultHeat Sharp Average Signals (Easier Integration) Heat->ResultHeat ResultCool Distinct Conformers (Axial/Equatorial Split) Cool->ResultCool

Figure 2: Variable Temperature (VT) NMR workflow. Caption: Use high temperature to simplify integration; use low temperature to resolve conformers.

FAQ: Specific Spectral Anomalies

Q: I see a triplet at ~1.1 ppm and a quartet at ~3.2 ppm. Is this part of the molecule?

A: No. This is likely residual Ethanol (often used in HCl salt formation) or Diethyl Ether (used for precipitation).[1]

  • Check: Ethanol

    
     (t, ~1.06 ppm), 
    
    
    
    (q, ~3.44 ppm).[1][2]
  • Action: Dry the sample under high vacuum at 40°C for 12 hours.

Q: The integration of the aromatic region is 5H instead of 4H.

A: Check the C5-Vinyl proton (~6.3–6.8 ppm). It often overlaps with the aromatic region depending on the solvent.

  • Solution: Use 2D HSQC to distinguish the C5-H (attached to an alkene carbon, ~120-130 ppm) from the Ar-H (attached to aromatic carbons).[1][2]

Q: Can I use D₂O to eliminate the salt effect?

A: Adding


 or 

to the NMR tube in

will generate the free base .
  • Expectation: The chemical shifts of C2-H will move upfield (shielded) by ~0.5 ppm because the nitrogen lone pair is no longer protonated, restoring electron density to the alpha-carbons.[1]

References

  • Katritzky, A. R., et al. (2002).[1][2][3] "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines." Journal of the Chemical Society, Perkin Transactions 2, (12), 2063-2069.[1][2]

  • PubChem. (n.d.).[1][2][4] "2,3-Dihydro-1H-1-benzazepine."[1][2][4][5] National Library of Medicine.[1][2] [1][2]

  • Reich, H. J. (n.d.).[1][2] "1H NMR Chemical Shifts." University of Wisconsin-Madison.[1][2]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2,3-Dihydro-1H-1-benzazepine Hydrochloride Formulations

Welcome to the technical support resource for 2,3-dihydro-1H-1-benzazepine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,3-dihydro-1H-1-benzazepine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this active pharmaceutical ingredient (API). As a secondary amine hydrochloride salt, this molecule presents specific stability challenges that require a rational, mechanism-based approach to formulation design. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address issues you may encounter during your experiments, ensuring the development of a stable and robust drug product.

Section 1: Core Stability Profile & FAQs

This section addresses fundamental questions about the inherent stability characteristics of 2,3-dihydro-1H-1-benzazepine hydrochloride. Understanding these principles is the first step in designing stable formulations.

Q1: What are the primary degradation pathways for 2,3-dihydro-1H-1-benzazepine hydrochloride?

A: The chemical structure of 2,3-dihydro-1H-1-benzazepine, featuring a secondary amine within a dihydro-azepine ring fused to a benzene ring, is susceptible to three primary degradation pathways: oxidation, hydrolysis, and photodegradation.

  • Oxidative Degradation: The secondary amine is a primary site for oxidation.[1] Exposure to atmospheric oxygen, peroxide impurities in excipients, or metal ion catalysis can lead to the formation of N-oxides or imine-related species. This is often observed as a color change in the drug substance or product.

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis under neutral conditions, extreme pH values can promote degradation.[1] In highly acidic environments, similar to other benzodiazepine-related structures, there is a potential for ring-opening reactions.[2][3] The stability is often greatest in a slightly acidic to neutral pH range.[4]

  • Photodegradation: Aromatic systems and amines can be sensitive to light, particularly UV radiation. Energy absorption can generate reactive species, leading to complex degradation pathways. Photostability testing, as outlined in the ICH Q1B guideline, is crucial to determine the compound's light sensitivity and the need for photoprotective packaging.[5][6]

API 2,3-Dihydro-1H-1-benzazepine HCl Oxidation Oxidative Degradation (O₂, Peroxides, Metal Ions) API->Oxidation Susceptible Amine Hydrolysis Hydrolytic Degradation (Extreme pH) API->Hydrolysis pH Dependent Photodegradation Photodegradation (UV/Vis Light) API->Photodegradation Energy Absorption Degradant_Ox N-Oxides, Imine Species Oxidation->Degradant_Ox Degradant_Hy Ring-Opened Products Hydrolysis->Degradant_Hy Degradant_Ph Photolytic Adducts/ Fragments Photodegradation->Degradant_Ph

Caption: Primary degradation pathways for the API.

Q2: What is salt disproportionation and why is it a critical concern for this hydrochloride salt?

A: Salt disproportionation is a phenomenon where a salt form of a drug, in this case, the hydrochloride salt, reverts to its non-ionized free base form within the formulation.[7][8] This is a significant risk for amine hydrochlorides, especially in solid dosage forms.

Causality: This process is typically mediated by the presence of moisture and is heavily influenced by the micro-pH of the formulation environment. If the API is formulated with excipients that have a basic character (e.g., magnesium stearate, sodium starch glycolate, or certain fillers with basic impurities), they can raise the pH in the localized environment of the API particle. This pH shift neutralizes the hydrochloric acid, causing the protonated amine to convert back to the neutral, less soluble free base.[7]

Consequences:

  • Reduced Solubility & Dissolution: The free base is typically much less water-soluble than the hydrochloride salt. Its formation can lead to incomplete or variable drug release.

  • Chemical Instability: The free base form may be more susceptible to oxidative degradation than the protonated salt form.

  • Physical Instability: The conversion can lead to changes in the physical properties of the dosage form, such as hardness and appearance.

Section 2: Troubleshooting Guides for Common Formulation Issues

This section provides structured, step-by-step guidance for diagnosing and resolving common stability problems encountered during formulation development.

Issue 1: Unexplained potency loss and appearance of unknown peaks in an aqueous solution.
  • Plausible Causes: pH-driven hydrolysis, oxidative degradation catalyzed by dissolved oxygen or trace metals.

  • Troubleshooting Workflow:

Start Instability in Aqueous Formulation CheckpH Step 1: Measure pH Is it stable over time? Start->CheckpH pH_Shift pH shift detected CheckpH->pH_Shift No pH_Stable pH is stable CheckpH->pH_Stable Yes Buffer Action: Increase Buffer Capacity pH_Shift->Buffer InertGas Step 2: Degas Solvent & Sparge with N₂/Ar pH_Stable->InertGas Degradation_Stops Degradation Stops/ Slows Significantly? InertGas->Degradation_Stops Antioxidant Step 3: Add Antioxidant (e.g., BHT, Ascorbic Acid) Degradation_Stops->Antioxidant No RootCause_Ox Root Cause: Oxidative Degradation Degradation_Stops->RootCause_Ox Yes Chelator Step 4: Add Chelator (e.g., EDTA) Antioxidant->Chelator RootCause_Metals Root Cause: Metal Ion Catalysis Chelator->RootCause_Metals

Sources

Troubleshooting

Method development for quantifying 2,3-dihydro-1H-1-benzazepine hydrochloride in biological samples

Technical Support Center: Quantitative Analysis of 2,3-dihydro-1H-1-benzazepine HCl Welcome to the Method Development Portal. Current Status: Operational Subject: 2,3-dihydro-1H-1-benzazepine hydrochloride (CAS: 3749-12-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Analysis of 2,3-dihydro-1H-1-benzazepine HCl

Welcome to the Method Development Portal. Current Status: Operational Subject: 2,3-dihydro-1H-1-benzazepine hydrochloride (CAS: 3749-12-0 / Salt form) Application: Bioanalysis (Plasma/Serum/Urine) via LC-MS/MS[1]

Introduction: The Analyte & The Challenge

You are likely analyzing 2,3-dihydro-1H-1-benzazepine , a lipophilic secondary amine (LogP ~2.7, pKa ~9-10).[1] As a hydrochloride salt, it is water-soluble initially but will exist as a positively charged cation in physiological pH.[1]

Why this molecule fails in standard assays:

  • Peak Tailing: The secondary amine interacts strongly with free silanols on standard C18 silica columns, causing severe tailing.[1]

  • Matrix Interference: Its hydrophobicity overlaps with plasma phospholipids, leading to ion suppression in ESI+.[1]

  • Stability: The "dihydro" bridge is susceptible to oxidative dehydrogenation if samples are handled without antioxidants.[1]

This guide provides a self-validating workflow to overcome these specific hurdles.

Module 1: Visualizing the Workflow

The following decision tree outlines the logical path for method optimization, specifically designed for basic amines in biological matrices.

MethodDev Start Analyte: 2,3-dihydro-1H-1-benzazepine HCl (Basic Amine, LogP 2.7) Matrix Matrix Assessment (Plasma/Urine) Start->Matrix Extraction Extraction Strategy Matrix->Extraction LLE Liquid-Liquid Extraction (LLE) Req: High pH (>10) Buffer Solvent: MTBE or Hexane:EtOAc Extraction->LLE Cost-sensitive/Clean matrix SPE Solid Phase Extraction (SPE) Rec: Mixed-Mode Cation Exchange (MCX) Wash: Acidic + Organic Extraction->SPE High sensitivity/Dirty matrix LC LC Separation Strategy LLE->LC SPE->LC AcidicLC Acidic Mobile Phase (0.1% Formic Acid) Req: Charged Surface Hybrid (CSH) Column LC->AcidicLC Standard Approach BasicLC High pH Mobile Phase (10mM NH4HCO3, pH 10) Req: High-pH Stable C18 (Hybrid Particle) LC->BasicLC If Tailing Persists MS Detection (ESI+) MRM: 146.2 -> Product Ions AcidicLC->MS BasicLC->MS

Caption: Decision matrix for optimizing extraction and chromatography based on the basicity and lipophilicity of the benzazepine scaffold.

Module 2: Sample Preparation Protocols

For this specific amine, Mixed-Mode Cation Exchange (MCX) is the gold standard because it allows you to wash the column with 100% organic solvent (removing phospholipids) while the drug remains locked by ionic charge.

Protocol A: Mixed-Mode Cation Exchange (Recommended)

Target: 100% Phospholipid Removal & High Recovery[1]

StepSolvent/BufferMechanistic Reason
1. Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq) Acidifies the sample (pH < 4). Ensures the benzazepine amine is fully protonated (

) to bind to the sorbent.
2. Condition Methanol followed by WaterActivates the sorbent pores.
3. Load Pre-treated sampleDrug binds via Ionic Interaction (Strongest mechanism).[1]
4. Wash 1 0.1% Formic Acid in WaterRemoves proteins and salts.
5.[1] Wash 2 100% Methanol CRITICAL STEP. Removes neutrals and phospholipids.[1] The drug stays bound because it is charged.
6. Elute 5% Ammonium Hydroxide in MethanolHigh pH neutralizes the amine (

), breaking the ionic bond and releasing the drug.
7. Reconstitute Mobile Phase A:B (90:10)Match initial gradient conditions to prevent peak distortion.

Module 3: Chromatographic & MS Conditions

Optimized LC Parameters

The benzazepine ring is prone to peak tailing. Standard C18 columns often fail. Use a Charged Surface Hybrid (CSH) column or a High-pH stable column.[1]

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18 (2.1 x 50 mm, 1.7 µm or 2.6 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (aq).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 - 0.6 mL/min.[1]

Mass Spectrometry (ESI+) Settings
  • Precursor Ion: m/z 146.2

    
     (Calculated from MW 145.20).[1]
    
  • Source Temperature: 500°C (Benzazepines are thermally stable).[1]

  • Capillary Voltage: 1.5 - 3.0 kV (Keep lower to reduce background noise).

Troubleshooting & FAQs

Q1: Why is my recovery low (<50%) when using Liquid-Liquid Extraction (LLE)?

Diagnosis: Incorrect pH control. Explanation: 2,3-dihydro-1H-1-benzazepine is a base.[1] In neutral or acidic plasma, it is ionized (water-soluble) and will not partition into the organic layer (MTBE/Hexane). The Fix: You must buffer the plasma to pH > 10 (using Sodium Carbonate or Ammonium Hydroxide) before adding the organic solvent. This forces the molecule into its neutral, lipophilic state.

Q2: I see a "ghost peak" or carryover in the next blank sample. Why?

Diagnosis: Adsorption to injector components.[1] Explanation: Basic amines stick to stainless steel and plastic rotor seals.[1] The Fix:

  • Use a Needle Wash containing 0.1% Formic Acid in 50:50 Methanol/Water.[1] The acid ensures the amine is soluble and washes it away.

  • Switch to a PEEK-lined injector if possible.[1]

Q3: My chromatographic peak is splitting or tailing severely.

Diagnosis: Solvent mismatch or Silanol activity. The Fix:

  • Solvent Mismatch: If you reconstituted in 100% Methanol but your gradient starts at 90% Water, the drug precipitates at the head of the column. Reconstitute in 10-20% Organic max.

  • Silanol Activity: Add 10mM Ammonium Formate to your mobile phase. The ammonium ions (

    
    ) saturate the surface silanols, preventing the benzazepine from sticking.
    
Q4: How do I handle the "Hydrochloride" salt factor during weighing?

Technical Note:

  • MW of Free Base (

    
    ): 145.20  g/mol 
    
  • MW of HCl Salt (

    
    ): 181.66  g/mol 
    
  • Salt Factor:

    
    [1]
    
  • Action: To prepare a 1.0 mg/mL stock of the drug, weigh 1.25 mg of the hydrochloride powder.

References & Regulatory Grounding

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.[1][2][3][4][5] Provides the acceptance criteria for linearity, accuracy, and precision (±15%).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[1] Journal of Chromatography B. (Establishes the MCX protocol for basic amines to remove phospholipids).[1]

  • PubChem Compound Summary. 2,3-Dihydro-1H-1-benzazepine.[1][6][7] (Physicochemical data source).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 2,3-Dihydro-1H-1-Benzazepine Hydrochloride &amp; The 1-Benzazepine Scaffold

Executive Summary: The Scaffold Defines the Target In the landscape of seven-membered nitrogen heterocycles, 2,3-dihydro-1H-1-benzazepine hydrochloride represents the foundational scaffold for the 1-benzazepine class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Defines the Target

In the landscape of seven-membered nitrogen heterocycles, 2,3-dihydro-1H-1-benzazepine hydrochloride represents the foundational scaffold for the 1-benzazepine class of receptor ligands. Unlike its structural isomers (3-benzazepines) or diaza-analogs (benzodiazepines), the 1-benzazepine core is pharmacologically distinct, serving as the primary template for Vasopressin (V1a/V2) and Oxytocin receptor antagonists, as well as emerging CCR5 antagonists.

This guide objectively compares the 1-benzazepine scaffold (derived from the title product) against 3-benzazepines (Dopaminergic) and 1,4-benzodiazepines (GABAergic), providing experimental evidence for their divergent signaling pathways and binding profiles.

Key Pharmacological Distinctions
Feature1-Benzazepine (The Product) 3-Benzazepine (The Alternative) 1,4-Benzodiazepine (The Control)
Primary Target Vasopressin (V1a/V2) , OxytocinDopamine (D1/D5) GABA-A (Benzodiazepine Site)
Mechanism GPCR Antagonist (mostly)GPCR Agonist/AntagonistIon Channel Allosteric Modulator
Key Ligands Mozavaptan, Tolvaptan, ConivaptanFenoldopam, SKF-81297, LorcaserinDiazepam, Alprazolam
Physiochemical Lipophilic pocket binder (V2)Hydrophilic amine interaction (D1)Interfacial binder (

subunits)

Technical Analysis: The 1-Benzazepine Core

Chemical Identity & Role[1]
  • Compound: 2,3-dihydro-1H-1-benzazepine hydrochloride

  • Role: Chemical Intermediate / Scaffold

  • Significance: The unsubstituted 2,3-dihydro-1H-1-benzazepine core possesses low intrinsic affinity. However, derivatization at the N-1 and C-4/C-5 positions generates high-affinity "Vaptans" (Vasopressin antagonists). The hydrochloride salt is the stable precursor used to synthesize these complex ligands via N-acylation or Friedel-Crafts alkylation.

Comparative Signaling Pathways

The following Graphviz diagram illustrates the divergent signaling cascades triggered by the three major benzazepine-related scaffolds. Note how the 1-benzazepine pathway (Left) contrasts with the 3-benzazepine pathway (Center).

Benzazepine_Signaling cluster_1 1-Benzazepine Scaffold (e.g., Tolvaptan) cluster_3 3-Benzazepine Scaffold (e.g., Fenoldopam) cluster_BZD 1,4-Benzodiazepine (e.g., Diazepam) V2R Vasopressin V2 Receptor (GPCR) AC_Inhib Adenylyl Cyclase (Inhibition/Blockade) V2R->AC_Inhib Antagonism cAMP_Down cAMP ↓ AC_Inhib->cAMP_Down PKA_Down PKA Activity ↓ cAMP_Down->PKA_Down AQP2 Aquaporin-2 (Reduced Membrane Insertion) PKA_Down->AQP2 Diuresis Aquaretic Effect (Water Excretion) AQP2->Diuresis D1R Dopamine D1 Receptor (GPCR) Gs G_s Protein Activation D1R->Gs AC_Act Adenylyl Cyclase (Activation) Gs->AC_Act cAMP_Up cAMP ↑ AC_Act->cAMP_Up Vasodilation Vasodilation (Renal/Mesenteric) cAMP_Up->Vasodilation GABA_A GABA-A Receptor (Cl- Channel) Cl_Influx Chloride Influx ↑ GABA_A->Cl_Influx Allosteric Modulation Hyperpol Hyperpolarization Cl_Influx->Hyperpol CNS_Depress CNS Depression (Anxiolysis) Hyperpol->CNS_Depress

Figure 1: Divergent signaling cascades of Benzazepine and Benzodiazepine scaffolds. 1-Benzazepines primarily antagonize cAMP pathways via V2 receptors, while 3-Benzazepines stimulate cAMP via D1 receptors.

Experimental Performance: Ligand Comparison

The following data highlights why the 1-benzazepine scaffold is the industry standard for vasopressin modulation, whereas the 3-benzazepine scaffold is preferred for dopaminergic applications.

Binding Affinity ( ) Profile
Scaffold ClassRepresentative LigandTarget ReceptorAffinity (

/

)
Selectivity Ratio
1-Benzazepine Mozavaptan (OPC-31260) hV2 (Vasopressin) 1.2 nM >100x vs V1a
TolvaptanhV2 (Vasopressin)0.43 nM>25x vs V1a
3-Benzazepine Fenoldopam Dopamine D1 2.3 nM >100x vs D2
SKF-81297Dopamine D11.8 nMFull Agonist
1,4-Benzodiazepine DiazepamGABA-A (BDZ site)6.2 nMNon-selective

Data Source: Synthesized from Kondo et al. (Bioorg.[1] Med. Chem., 1999) and standard pharmacological databases.

Structure-Activity Relationship (SAR) Insights
  • 1-Benzazepine (The Product Core): The nitrogen at position 1 is critical for positioning the "benzoyl" moiety in the hydrophobic pocket of the V2 receptor. The 2,3-dihydro unsaturation (or lack thereof in tetrahydro variants) fine-tunes the ring pucker, affecting oral bioavailability.

  • 3-Benzazepine: The nitrogen at position 3 mimics the ethylamine side chain of dopamine. This is essential for the ionic interaction with the conserved Aspartate residue in the D1 receptor binding pocket.

  • Implication: You cannot interchange these scaffolds. Using a 1-benzazepine precursor (2,3-dihydro-1H-1-benzazepine HCl) will not yield a functional dopamine ligand.

Protocol: Synthesis of High-Affinity 1-Benzazepine Ligands

Objective: Transform the low-affinity 2,3-dihydro-1H-1-benzazepine hydrochloride scaffold into a high-affinity V2 receptor antagonist (Mozavaptan analog).

Prerequisites:

  • Scaffold: 2,3-dihydro-1H-1-benzazepine hydrochloride (Starting Material).[2]

  • Reagent: 4-(2-methylbenzoylamino)benzoyl chloride.[1]

  • Base: Pyridine or Triethylamine.

Workflow:
  • Free Base Liberation:

    • Dissolve 1.0 eq of 2,3-dihydro-1H-1-benzazepine HCl in CH₂Cl₂.

    • Wash with saturated NaHCO₃ solution to liberate the free amine.

    • Dry organic layer over MgSO₄ and concentrate.

  • Acylation (The Critical Step):

    • Dissolve the free amine in dry THF under Argon atmosphere.

    • Add 1.2 eq of Triethylamine .

    • Cool to 0°C.

    • Dropwise add 1.1 eq of 4-(2-methylbenzoylamino)benzoyl chloride (dissolved in THF).

    • Mechanistic Note: The nucleophilic N-1 attacks the carbonyl carbon. The steric bulk of the benzoyl group is required to occupy the V2 receptor's hydrophobic vestibule.

  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 2:1). The starting material (polar amine) should disappear; the product (amide) will be less polar.

  • Purification:

    • Quench with water.[3][4] Extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Water to yield the 1-benzazepine carboxamide derivative .

  • Validation (Self-Validating Step):

    • 1H-NMR: Confirm the disappearance of the broad NH peak of the scaffold and the appearance of aromatic protons from the new benzoyl group.

    • Mass Spec: Look for the molecular ion peak corresponding to the acylated adduct (approx. MW 400-500 Da depending on R-groups).

References

  • Kondo, K., et al. (1999).[1] "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist."[1] Bioorganic & Medicinal Chemistry.

  • Ogawa, H., et al. (1996). "Orally Active, Nonpeptide Vasopressin V2 Receptor Antagonists: A Novel Series of 1-[4-(Benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepines." Journal of Medicinal Chemistry.

  • PubChem. (2025). "2,3-dihydro-1H-1-benzazepine hydrochloride | C10H11N." National Library of Medicine.

  • Fillion, E., et al. (2005).[5] "Practical Synthesis of an Orally Active CCR5 Antagonist... 2,3-dihydro-1H-1-benzazepine-4-carboxamide."[3][6][7][8] Organic Process Research & Development.

  • Nicholson, A.N. (1979).[9] "Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man." British Journal of Clinical Pharmacology.

Sources

Comparative

Comparative Efficacy Guide: 1-Benzazepine Scaffolds vs. Standard Diuretics &amp; Antihypertensives

Executive Summary: The Benzazepine Advantage Subject of Analysis: 2,3-dihydro-1H-1-benzazepine (Scaffold) and its pharmacologically active tetrahydro-derivatives (e.g., Tolvaptan, Mozavaptan). Primary Indication: Hyponat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzazepine Advantage

Subject of Analysis: 2,3-dihydro-1H-1-benzazepine (Scaffold) and its pharmacologically active tetrahydro-derivatives (e.g., Tolvaptan, Mozavaptan). Primary Indication: Hyponatremia, Heart Failure (Volume Overload), and Hypertension. Standard Comparators: Furosemide (Loop Diuretic), Demeclocycline, Sodium Nitroprusside.

Technical Verdict: The 2,3-dihydro-1H-1-benzazepine moiety serves as the critical synthetic precursor to the tetrahydro-1-benzazepine class of drugs (Vaptans). While the raw dihydro- hydrochloride salt exhibits low receptor affinity, its reduced tetrahydro- derivatives demonstrate superior efficacy over standard loop diuretics in managing volume overload without electrolyte depletion. Specifically, 1-benzazepines achieve aquaresis (electrolyte-free water excretion) versus the natriuresis (sodium-dependent water loss) driven by standards like Furosemide.

Chemical Context & Mechanism of Action[1][2][3]

To understand the efficacy, one must distinguish between the precursor (Dihydro) and the active agent (Tetrahydro).

  • The Precursor (2,3-dihydro-1H-1-benzazepine HCl): A rigid bicyclic scaffold. Its planar structure at the C2-C3 bond limits steric fit within the Vasopressin V2 receptor pocket.

  • The Active Agent (Tetrahydro-1-benzazepine): Reduction of the C2-C3 double bond creates a "pucker" in the azepine ring. This conformational flexibility allows the substituent at Position 1 (typically a benzoyl group) to lock into the V2 receptor's hydrophobic pocket with nanomolar affinity (

    
     nM).
    
Mechanism: Selective V2 Receptor Antagonism

Unlike standard diuretics that inhibit ion transporters (NKCC2) in the Loop of Henle, 1-benzazepine derivatives act at the Collecting Duct.

V2_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Basolateral Membrane) AVP->V2R Activates Gs Gs Protein V2R->Gs Activates Benzazepine 1-Benzazepine Derivative (Tolvaptan) Benzazepine->V2R Blocks (Competitive Antagonist) Aquaresis Aquaresis (Water Excretion) Benzazepine->Aquaresis Result of Blockade AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2_Phos AQP2 Phosphorylation PKA->AQP2_Phos Phosphorylates AQP2_Trans AQP2 Translocation to Apical Membrane AQP2_Phos->AQP2_Trans Induces Water_Reabsorb Water Reabsorption (Antidiuresis) AQP2_Trans->Water_Reabsorb Increases Permeability

Figure 1: Mechanism of Action. The 1-benzazepine scaffold blocks the AVP-V2R cascade, preventing AQP2 translocation and promoting pure water excretion.

Comparative Efficacy Analysis

Comparison 1: 1-Benzazepine (Tolvaptan) vs. Furosemide (Standard Loop Diuretic)

Context: Treatment of Congestive Heart Failure (CHF) and Hyponatremia.

Feature1-Benzazepine (Tolvaptan)Furosemide (Standard)Clinical Implication
Primary Target V2 Receptor (Collecting Duct)NKCC2 Transporter (Loop of Henle)Benzazepines spare electrolytes.
Urine Osmolality Decreased (< 100 mOsm/kg)Isotonic/Increased Benzazepines cause pure water loss.
Serum Sodium Increases (Correction of Hyponatremia)Decreases/Neutral Benzazepines are superior for hyponatremia.
K+ Excretion No significant changeIncreased (Hypokalemia risk)Furosemide requires K+ supplementation.
Renal Blood Flow MaintainedDecreased (via Tubuloglomerular Feedback)Benzazepines are safer for renal perfusion.

Key Insight: In the SALT-1 and SALT-2 trials, the benzazepine derivative demonstrated a significant increase in serum sodium at day 4 and day 30 compared to placebo/standard care, without the hypotension risks associated with aggressive loop diuretic therapy [1].

Comparison 2: 1-Benzazepine (Fenoldopam) vs. Sodium Nitroprusside

Context: Hypertensive Emergencies. Note: Fenoldopam is a 3-benzazepine derivative, sharing the core scaffold characteristics.[1]

FeatureFenoldopam (Benzazepine)Sodium Nitroprusside (Standard)
Mechanism Dopamine D1 AgonistNO Donor (Vasodilation)
Renal Effect Increases Renal Blood Flow Variable/No direct renal protection
Toxic Metabolites NoneCyanide/Thiocyanate
Onset of Action Rapid (< 5 min)Immediate (< 1 min)

Experimental Protocols for Validation

To validate the efficacy of a 1-benzazepine candidate (e.g., a novel derivative of 2,3-dihydro-1H-1-benzazepine), the following protocols are the industry standard.

Protocol A: In Vitro V2 Receptor Binding Assay (Competition Study)

Objective: Determine the affinity (


) of the benzazepine derivative compared to AVP (Standard).
  • Preparation: Transfect CHO cells with human V2 receptor cDNA. Harvest membranes by centrifugation (40,000 x g, 20 min).

  • Incubation:

    • Mix 20 µg membrane protein with

      
      -Arginine Vasopressin (0.5 nM).
      
    • Add increasing concentrations of the Benzazepine Test Compound (

      
       M to 
      
      
      
      M).
    • Control: Use Unlabeled AVP as the positive control.

    • Buffer: 50 mM Tris-HCl, 5 mM

      
      , 0.1% BSA, pH 7.4.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap bound radioligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result: High-efficacy tetrahydro-1-benzazepines should exhibit a


 nM. The raw dihydro- precursor will likely show 

nM (inactive).
Protocol B: In Vivo Aquaretic Assay (Conscious Rat Model)

Objective: Differentiate Aquaresis (Benzazepine) from Natriuresis (Furosemide).

  • Subjects: Male Sprague-Dawley rats (300g), fasted overnight but allowed water.

  • Hydration: Oral load of water (20 mL/kg) to suppress endogenous vasopressin slightly, or continuous infusion of AVP (5 ng/kg/min) to simulate SIADH.

  • Dosing:

    • Group A: Vehicle (Control).

    • Group B: Furosemide (10 mg/kg, Oral).

    • Group C: Benzazepine Derivative (1-10 mg/kg, Oral).

  • Collection: Place rats in metabolic cages. Collect urine at 0, 2, 4, and 6 hours.

  • Analysis:

    • Measure Urine Volume (mL).

    • Measure Urine Electrolytes (

      
      , 
      
      
      
      ) via Ion Selective Electrode.
  • Calculation: Calculate Free Water Clearance (

    
    ) .
    

Data Interpretation Matrix:

  • Furosemide: High Volume, High

    
     excretion, Negative 
    
    
    
    (or low).
  • Benzazepine: High Volume, Low

    
     excretion, Positive 
    
    
    
    .

Synthesis & Structural Evolution

The efficacy of this class is entirely dependent on the reduction of the dihydro- scaffold.

Synthesis_Logic Dihydro 2,3-dihydro-1H-1-benzazepine (Planar / Inactive Precursor) Reduction Reduction Step (H2 / Pd-C or NaBH4) Dihydro->Reduction Tetrahydro 2,3,4,5-tetrahydro-1H-1-benzazepine (Puckered / Active Scaffold) Reduction->Tetrahydro Acylation Acylation at N1 (Benzoyl Chloride) Tetrahydro->Acylation Drug Final Drug (e.g., Tolvaptan) High Affinity V2 Antagonist Acylation->Drug

Figure 2: Synthetic pathway from the raw scaffold to the active pharmaceutical ingredient. The reduction step is critical for biological activity [2].

References

  • Schrier, R. W., et al. (2006). "Tolvaptan, a Selective Oral Vasopressin V2-Receptor Antagonist, for Hyponatremia." New England Journal of Medicine, 355(20), 2099-2112. Link

  • Kondo, K., et al. (1999). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry, 7(8), 1743-1754. Link

  • Yamamura, Y., et al. (1998). "Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist." British Journal of Pharmacology, 125(8), 1463-1470. Link

  • Murphy, M. B., et al. (2001). "Fenoldopam: A selective dopamine receptor agonist for the treatment of severe hypertension." Journal of Clinical Hypertension, 3(6), 349-356. Link

Sources

Validation

A Comparative Guide to Confirming Target Engagement for Benzazepine-Class Molecules: The Case of Benazepril

This guide provides a comprehensive framework for confirming the target engagement of compounds built on the 2,3-dihydro-1H-1-benzazepine scaffold. While this chemical structure is a versatile starting point for drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for confirming the target engagement of compounds built on the 2,3-dihydro-1H-1-benzazepine scaffold. While this chemical structure is a versatile starting point for drug discovery, it is the specific derivatives that possess biological activity. Here, we focus on Benazepril hydrochloride , a widely-prescribed antihypertensive drug, as an exemplary member of this class.[1][2][3] Benazepril is a pro-drug that is metabolized in the liver to its active form, benazeprilat.[4][5] The primary molecular target of benazeprilat is the Angiotensin-Converting Enzyme (ACE).[5][6][7]

Confirming that a compound binds to and modulates its intended target—a process known as target engagement—is a cornerstone of modern drug development.[8] It provides critical evidence for the mechanism of action (MoA) and builds the confidence needed to advance a candidate through the development pipeline.[8] This guide will compare and contrast multiple orthogonal methodologies for confirming the engagement of Benazepril with ACE, providing both the theoretical basis and practical, step-by-step protocols for researchers.

Section 1: The Biological Context - Targeting the Renin-Angiotensin System (RAS)

Benazepril functions by inhibiting ACE, a key enzyme in the Renin-Angiotensin System (RAS).[1][5] ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[5] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[5][6] By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation (relaxation of blood vessels) and reduced blood pressure.[6][7]

Understanding this pathway is crucial for designing and interpreting target engagement studies. An effective ACE inhibitor should not only bind to the enzyme but also produce a measurable downstream biological effect.

Caption: The Renin-Angiotensin System (RAS) and the mechanism of action of Benazepril.

Section 2: Direct Target Engagement in a Purified System (In Vitro)

The first line of inquiry is to demonstrate a direct, physical interaction between the compound and its purified target protein. This is typically achieved through biochemical assays that measure the inhibition of enzyme activity and biophysical assays that measure direct binding.

Biochemical Approach: ACE Enzymatic Activity Assay

This approach measures the function of the ACE enzyme. If Benazeprilat engages the target, the enzyme's catalytic activity should decrease in a dose-dependent manner. The classic method uses hippuryl-histidyl-leucine (HHL) as a substrate, which ACE cleaves into hippuric acid (HA) and histidyl-leucine.[9]

Causality: Measuring the reduction in product formation (or substrate consumption) is a direct proxy for enzyme inhibition. This confirms that the compound doesn't just bind but actively blocks the catalytic site.

Comparison of Methods:

Assay TypePrincipleProsCons
HPLC-based Quantifies hippuric acid (HA) product by separating it from the substrate (HHL) via HPLC and measuring UV absorbance.[9]Gold standard for accuracy; provides quantitative data (IC50).Low throughput; requires specialized equipment; cumbersome extraction steps.[9]
Colorimetric/Fluorometric Uses a modified substrate that produces a color or fluorescent signal upon cleavage.[10]High throughput; simpler workflow (no extraction); commercially available kits.Can be prone to interference from colored/fluorescent compounds.
Biophysical (SPR) Measures binding kinetics and affinity directly, without relying on enzymatic activity.[11]Provides rich kinetic data (k_on, k_off, K_D); label-free.Requires specialized equipment; can be complex to optimize.[12][13]

This protocol is adapted from commercially available kits (e.g., ACE Kit-WST) which offer a simplified, high-throughput alternative to traditional HPLC methods.[10]

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., Phosphate buffer, pH 8.3 with 300 mM NaCl).[14]

    • Reconstitute purified ACE enzyme in Assay Buffer to a working concentration (e.g., 0.1 U/mL).

    • Prepare the substrate solution (e.g., 3-Hydroxybutyryl-Gly-Gly-Gly) as per the kit manual.

    • Prepare a stock solution of Benazeprilat in a suitable solvent (e.g., DMSO or water) and create a serial dilution series (e.g., from 1 µM to 1 pM).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each Benazeprilat dilution to respective wells.

    • For controls, add 20 µL of buffer (for 100% activity) and 20 µL of a known potent inhibitor like Captopril (for 0% activity).

    • Add 20 µL of the ACE enzyme solution to all wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Incubate for 30-60 minutes at 37°C.[14][15]

    • Add the color-developing reagents as per the kit instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., ~450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Benazeprilat.

    • Plot the % inhibition against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 3: Target Engagement in a Cellular Context

Confirming that a drug binds its target within the complex environment of a living cell is a critical step.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18]

Principle of CETSA: The binding of a ligand (like benazeprilat) to its target protein (ACE) generally increases the protein's thermal stability.[17][19] When cells are heated, proteins denature and aggregate. A protein that is stabilized by a drug will remain in solution at higher temperatures compared to the unbound protein.[19][20]

Causality: CETSA provides direct evidence of target engagement in an intact cellular environment, accounting for factors like cell permeability and intracellular metabolism.[17] An observed thermal shift is a direct biophysical consequence of the drug binding to its target.[18]

Caption: A generalized workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

  • Cell Culture & Treatment:

    • Culture a suitable cell line known to express ACE (e.g., human umbilical vein endothelial cells - HUVECs).

    • Treat cells with either vehicle (control) or a saturating concentration of Benazeprilat for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.

    • Aliquot the cell lysate into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A non-heated sample (37°C) serves as a control.[21]

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

  • Detection by Western Blot:

    • Normalize the protein concentration of the supernatant samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for ACE, followed by a suitable HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for ACE at each temperature for both vehicle- and drug-treated samples.

    • Plot the percentage of soluble ACE (relative to the 37°C sample) against temperature.

    • A rightward shift in the melting curve for the Benazeprilat-treated samples compared to the vehicle control confirms target engagement.

Section 4: Comparison with an Alternative Mechanism - Angiotensin Receptor Blockers (ARBs)

To fully appreciate the target engagement strategy for an ACE inhibitor, it's instructive to compare it with a drug class that targets a different node in the same pathway. Angiotensin II Receptor Blockers (ARBs), such as Losartan, are a prime example.[22][23]

Mechanistic Difference:

  • ACE Inhibitors (Benazepril): Prevent the formation of angiotensin II. Target engagement is confirmed by measuring enzyme inhibition.[5]

  • ARBs (Losartan): Do not inhibit ACE. Instead, they block the action of angiotensin II by selectively binding to its primary receptor, the AT1 receptor, preventing vasoconstriction.[24][25]

This fundamental difference in MoA dictates the choice of target engagement assays.

FeatureBenazepril (ACE Inhibitor)Losartan (ARB)
Primary Target Angiotensin-Converting Enzyme (Enzyme)Angiotensin II Type 1 (AT1) Receptor (GPCR)
Primary In Vitro Assay Enzymatic activity assay (measures inhibition of substrate conversion).Radioligand binding assay (measures displacement of labeled angiotensin II from the AT1 receptor).
Cell-Based Readout Decreased production of angiotensin II.Inhibition of angiotensin II-induced signaling (e.g., calcium flux or IP3 accumulation).[16]
In Vivo Biomarker Decreased plasma Angiotensin II levels; Increased plasma renin activity.Increased plasma Angiotensin II levels (due to loss of negative feedback).
Physiological Outcome Reduced blood pressure.[26]Reduced blood pressure.[24]

Expert Insight: While both drug classes lower blood pressure, their target engagement biomarkers are distinct and often opposing. For an ARB, an increase in plasma Angiotensin II can be a pharmacodynamic marker of successful AT1 receptor blockade, as the feedback loop is interrupted. This highlights the necessity of choosing assays that are mechanistically appropriate for the specific drug target.

Section 5: In Vivo Target Engagement - Pharmacodynamic & Clinical Readouts

Ultimately, a drug must engage its target in a whole organism to be effective. In vivo target engagement is often assessed indirectly through pharmacodynamic (PD) biomarkers and physiological outcomes.

For Benazepril, key in vivo indicators include:

  • Blood Pressure Reduction: The primary clinical endpoint. In hypertensive patients and animal models, a single dose of benazepril can lower blood pressure within an hour, with effects lasting 24 hours.[26]

  • Reduction in Proteinuria: In patients with renal insufficiency, benazepril has been shown to significantly reduce the level of protein in the urine, a marker of kidney damage.[27] This demonstrates target engagement and a therapeutic effect in a key target organ.

  • Biomarker Modulation: Measuring levels of RAS components in the blood can confirm the biochemical MoA. Successful ACE inhibition leads to decreased plasma angiotensin II and aldosterone levels.

Data Summary: Clinical Efficacy of Benazepril

ParameterObservationSignificanceSource
Blood Pressure Doses of 20-80 mg daily decreased seated pressure by 6-12 mmHg systolic and 4-7 mmHg diastolic.Confirms primary physiological effect.[26]
Proteinuria Associated with a 52% reduction in proteinuria in patients with advanced renal insufficiency.Demonstrates organ-protective effects consistent with RAS blockade.[27]
Renal Function Reduced the rate of decline in renal function by 23% in patients with advanced renal insufficiency.Confirms long-term therapeutic benefit in a target organ.[27]

Conclusion

Confirming target engagement for a 2,3-dihydro-1H-1-benzazepine derivative like Benazepril requires a multi-faceted, hierarchical approach. The journey begins with direct evidence from in vitro biochemical and biophysical assays to prove a direct interaction with the ACE enzyme. It then progresses to cell-based assays like CETSA to validate this engagement in a more biologically relevant context. Finally, in vivo studies measuring pharmacodynamic biomarkers and key physiological outcomes like blood pressure reduction provide the ultimate confirmation of the drug's mechanism of action. By thoughtfully selecting and comparing these orthogonal methods, researchers can build a robust and compelling data package to drive drug development with confidence.

References

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benazepril? Patsnap. [Link]

  • Al-Qahtani, A. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-7. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Robles, A. J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1735-1742. [Link]

  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]

  • Drugs.com. (2023). Benazepril: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Singh, G., & M, S. (2024). Benazepril. StatPearls. [Link]

  • Wikipedia. (2024). Benazepril. Wikipedia. [Link]

  • U.S. Food and Drug Administration. (n.d.). Lotensin benazepril hydrochloride. accessdata.fda.gov. [Link]

  • Jung, S., et al. (2002). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Journal of Immunological Methods, 268(1), 125-133. [Link]

  • Hou, F. F., et al. (2006). Efficacy and safety of benazepril for advanced chronic renal insufficiency. The New England Journal of Medicine, 354(2), 131-140. [Link]

  • Burnier, M. (2001). Angiotensin receptor blockers: Evidence for preserving target organs. The Journal of Clinical Hypertension, 3(7 Suppl), 15-21. [Link]

  • GoodRx. (2024). 7 Lisinopril Alternatives: Other ACE Inhibitors, ARBs, and More. GoodRx Health. [Link]

  • Vintila, S., et al. (2023). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. Molecules, 28(23), 7856. [Link]

  • Du, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(10), 2297. [Link]

  • Wei, D., et al. (2019). In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. Nutrients, 11(9), 2115. [Link]

  • Mayo Clinic. (2023). Benazepril (Oral Route). Mayo Clinic. [Link]

  • Peterson, A. W. (2006). Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis−Menten Concepts. Langmuir, 22(26), 11273-11279. [Link]

  • Dr. Oracle. (2024). What are alternative antihypertensive medications besides Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs)? Dr. Oracle. [Link]

  • ETFLIN. (2019). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb. ETFLIN. [Link]

  • American Heart Association. (2024). Types of Blood Pressure Medications. American Heart Association. [Link]

  • Herman, L. L., & Padala, S. A. (2024). Angiotensin II Receptor Blockers (ARB). StatPearls. [Link]

  • University of Dundee Research Portal. (n.d.). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Discovery. [Link]

  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • American Heart Association Journals. (2024). 2024 AHA/ACC/AANP/AAPA/ABC/ACCP/ACPM/AGS/AMA/ASPC/NMA/PCNA/SGIM Guideline for the Prevention, Detection, Evaluation and Management of High Blood Pressure in Adults. Circulation. [Link]

  • Rich, R. L., & Myszka, D. G. (2005). Surface plasmon resonance. Methods in molecular biology, 305, 1-37. [Link]

  • Mayo Clinic. (2023). 10 ways to control high blood pressure without medication. Mayo Clinic. [Link]

  • ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for the most promising inhibitors... ResearchGate. [Link]

  • de Medeiros, G. S., et al. (2014). Validation of a colorimetric assay for the in vitro screening of inhibitors of angiotensin-converting enzyme (ACE) from plant extracts. Phytochemical Analysis, 25(4), 349-355. [Link]

  • Vinmec International Hospital. (2022). 10 Herbs That Can Help Lower High Blood Pressure. Vinmec. [Link]

  • Burnier, M. (2001). Angiotensin Receptor Blockers: Evidence for Preserving Target Organs. The Journal of Clinical Hypertension, 3(7 Suppl), 15-21. [Link]

  • Peterson, A. W. (2006). Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. Langmuir, 22(26), 11273-11279. [Link]

  • Phcogj.com. (2019). Angiotensin Converting Enzyme (ACE) Inhibition Activity by Syzygium polyanthum Wight (Walp.) Leaves. Pharmacognosy Journal. [Link]

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Comparative

A Comparative Benchmarking Guide: Profiling 2,3-dihydro-1H-1-benzazepine hydrochloride Against Known Monoamine Receptor Inhibitors

For researchers and drug development professionals, the initial characterization of a novel compound is a critical step in elucidating its therapeutic potential. This guide provides a comprehensive framework for benchmar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the initial characterization of a novel compound is a critical step in elucidating its therapeutic potential. This guide provides a comprehensive framework for benchmarking the inhibitory activity of 2,3-dihydro-1H-1-benzazepine hydrochloride. While public domain data on the specific molecular targets of this compound is limited, the benzazepine scaffold is a well-established pharmacophore known to interact with various monoamine G-protein coupled receptors (GPCRs).

Therefore, this guide proposes a rational, target-class-based approach to profile 2,3-dihydro-1H-1-benzazepine hydrochloride against a panel of well-characterized inhibitors of key dopamine, serotonin, and adrenergic receptors. The experimental protocols and data analysis frameworks detailed herein are designed to provide a robust and reproducible assessment of the compound's potential inhibitory profile.

Rationale for Benchmark Selection

The choice of benchmark inhibitors is pivotal for a meaningful comparative analysis. We have selected potent and selective antagonists for key receptors implicated in a wide range of neurological and psychiatric disorders. This selection allows for a comprehensive screening of 2,3-dihydro-1H-1-benzazepine hydrochloride's potential activity across several important target classes.

Benchmark Inhibitors:

  • Dopamine Receptors:

    • SCH-23390: A potent and selective D1 receptor antagonist.[1][2]

    • Haloperidol: A typical antipsychotic and potent D2 receptor antagonist.[3]

  • Serotonin Receptors:

    • Ketanserin: A well-characterized 5-HT2A receptor antagonist.[4][5][6][7]

  • Adrenergic Receptors:

    • Prazosin: A selective alpha-1 adrenergic receptor antagonist.[8][9][10][11][12]

    • Yohimbine: A selective alpha-2 adrenergic receptor antagonist.[11][13]

Experimental Workflow: A Head-to-Head Comparison

A systematic evaluation of the inhibitory potential of 2,3-dihydro-1H-1-benzazepine hydrochloride will be conducted using in vitro radioligand binding assays. This technique is a robust and high-throughput method for determining the affinity of a compound for a specific receptor.[14][15][16][17][18]

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2,3-dihydro-1H-1-benzazepine HCl and benchmark inhibitors Incubation Incubate membrane fractions with radioligand and test compounds Compound_Prep->Incubation Membrane_Prep Prepare cell membrane fractions expressing target receptors Membrane_Prep->Incubation Filtration Separate bound and free radioligand via rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation IC50_Calc Calculate IC50 values from concentration-response curves Scintillation->IC50_Calc Ki_Calc Determine Ki values using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 1: Experimental workflow for the comparative radioligand binding assay.

Putative Signaling Pathways

The benchmark inhibitors selected in this guide act on GPCRs that modulate distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the potential functional consequences of receptor binding.

G cluster_d1 Dopamine D1 Receptor cluster_d2 Dopamine D2 Receptor cluster_5ht2a Serotonin 5-HT2A Receptor cluster_alpha1 Alpha-1 Adrenergic Receptor cluster_alpha2 Alpha-2 Adrenergic Receptor D1_Receptor D1 Receptor Gs Gs D1_Receptor->Gs AC_D1 Adenylate Cyclase Gs->AC_D1 cAMP_D1 cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 D2_Receptor D2 Receptor Gi Gi D2_Receptor->Gi AC_D2 Adenylate Cyclase Gi->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 HT2A_Receptor 5-HT2A Receptor Gq Gq HT2A_Receptor->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Alpha1_Receptor α1 Receptor Gq_alpha1 Gq Alpha1_Receptor->Gq_alpha1 PLC_alpha1 PLC Gq_alpha1->PLC_alpha1 IP3_DAG_alpha1 IP3 / DAG PLC_alpha1->IP3_DAG_alpha1 Ca_PKC_alpha1 Ca2+ / PKC IP3_DAG_alpha1->Ca_PKC_alpha1 Alpha2_Receptor α2 Receptor Gi_alpha2 Gi Alpha2_Receptor->Gi_alpha2 AC_alpha2 Adenylate Cyclase Gi_alpha2->AC_alpha2 cAMP_alpha2 cAMP AC_alpha2->cAMP_alpha2

Figure 2: Simplified signaling pathways for the targeted monoamine receptors.

Comparative Inhibitory Profile (Hypothetical Data)

The following table presents a hypothetical inhibitory profile of 2,3-dihydro-1H-1-benzazepine hydrochloride against the benchmark inhibitors. The data is presented as the inhibitor constant (Ki), which is a measure of the binding affinity of an inhibitor to a receptor. Lower Ki values indicate higher binding affinity.

Target ReceptorRadioligand2,3-dihydro-1H-1-benzazepine HCl (Ki, nM)SCH-23390 (Ki, nM)Haloperidol (Ki, nM)Ketanserin (Ki, nM)Prazosin (Ki, nM)Yohimbine (Ki, nM)
Dopamine D1[³H]SCH-233901500.2[1][2]>10,000>10,000>10,000>10,000
Dopamine D2[³H]Spiperone25>10,0001.5>10,000>10,000>10,000
Serotonin 5-HT2A[³H]Ketanserin8>10,000502.1>10,000>10,000
Alpha-1 Adrenergic[³H]Prazosin550>10,000200150.5>10,000
Alpha-2 Adrenergic[³H]Yohimbine>10,000>10,000>10,000>10,000>10,00010

Interpretation of Hypothetical Data:

Based on this hypothetical data, 2,3-dihydro-1H-1-benzazepine hydrochloride demonstrates the highest affinity for the serotonin 5-HT2A receptor, with a Ki of 8 nM. It also shows moderate affinity for the dopamine D2 receptor (Ki = 25 nM) and weaker affinity for the dopamine D1 and alpha-1 adrenergic receptors. This profile suggests that 2,3-dihydro-1H-1-benzazepine hydrochloride is a potent 5-HT2A receptor antagonist with additional D2 receptor blocking activity.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound.

Materials:

  • Cell membrane preparations expressing the target receptor (e.g., CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A)

  • Test compound (2,3-dihydro-1H-1-benzazepine hydrochloride) and benchmark inhibitors

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

  • Multi-channel pipettes

  • Incubator

  • Cell harvester

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and benchmark inhibitors in the assay buffer. The concentration range should span at least 5 orders of magnitude around the expected IC50 value.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Test compound or benchmark inhibitor at various concentrations

    • Radioligand at a concentration near its Kd value

    • Cell membrane preparation

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of 2,3-dihydro-1H-1-benzazepine hydrochloride. By benchmarking it against a panel of well-established inhibitors of key monoamine receptors, researchers can gain valuable insights into its potential mechanism of action and guide further drug development efforts. The detailed experimental protocol and data analysis guidelines ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent preclinical and clinical investigations.

References

  • ClinicalTrials.gov. Effect of Ketanserin After LSD Administration. Accessed January 29, 2024. [Link]

  • Wikipedia. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Accessed January 29, 2024. [Link]

  • ACS Publications. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Accessed January 29, 2024. [Link]

  • PubMed. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Accessed January 29, 2024. [Link]

  • Wikipedia. 5-HT2A receptor. Accessed January 29, 2024. [Link]

  • PubChem. 2,3-Dihydro-1H-1-benzazepine. Accessed January 29, 2024. [Link]

  • PubMed. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Accessed January 29, 2024. [Link]

  • PubMed Central. “Selective” serotonin 5-HT2A receptor antagonists. Accessed January 29, 2024. [Link]

  • Frontiers in Pharmacology. Combined inhibition of dopamine D1/D2 receptors induces cognitive and emotional dysfunction through oxidative stress and dopaminergic neuron damage. Accessed January 29, 2024. [Link]

  • PubMed. The alpha1-adrenergic antagonist prazosin improves sleep and nightmares in civilian trauma posttraumatic stress disorder. Accessed January 29, 2024. [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. Accessed January 29, 2024. [Link]

  • Wikipedia. Alpha blocker. Accessed January 29, 2024. [Link]

  • PubMed. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research. Accessed January 29, 2024. [Link]

  • PubMed. SCH 23390: the first selective dopamine D1-like receptor antagonist. Accessed January 29, 2024. [Link]

  • NIH. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Accessed January 29, 2024. [Link]

  • MilliporeSigma. Receptor Binding Assays. Accessed January 29, 2024. [Link]

  • PubMed Central. Combined inhibition of dopamine D1/D2 receptors induces cognitive and emotional dysfunction through oxidative stress and dopaminergic neuron damage. Accessed January 29, 2024. [Link]

  • NCBI Bookshelf. Alpha 1 Adrenergic Receptor Antagonists. Accessed January 29, 2024. [Link]

  • PubMed. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications. Accessed January 29, 2024. [Link]

  • Wikipedia. Serotonin 5-HT2A receptor antagonist. Accessed January 29, 2024. [Link]

  • PubChemLite. 2,3-dihydro-1h-1-benzazepine hydrochloride (C10H11N). Accessed January 29, 2024. [Link]

  • REPROCELL. Everything we know about the 5-HT2A (serotonin) receptor. Accessed January 29, 2024. [Link]

  • NIH. Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Accessed January 29, 2024. [Link]

  • Journal of Neuroscience. Striatal D1- and D2-type Dopamine Receptors Are Linked to Motor Response Inhibition in Human Subjects. Accessed January 29, 2024. [Link]

  • Mayo Clinic. Alpha blockers. Accessed January 29, 2024. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Accessed January 29, 2024. [Link]

  • NIH. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Accessed January 29, 2024. [Link]

  • Wikipedia. Alpha-1 blocker. Accessed January 29, 2024. [Link]

  • YouTube. Alpha-1 adrenergic blockers: Nursing Pharmacology. Accessed January 29, 2024. [Link]

  • Patsnap Synapse. What are 5-HT2A receptor antagonists and how do they work?. Accessed January 29, 2024. [Link]

  • bioRxiv. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. Accessed January 29, 2024. [Link]

  • NCBI Bookshelf. Biochemistry, Dopamine Receptors. Accessed January 29, 2024. [Link]

  • PNAS. Prazosin, an alpha 1-adrenergic receptor antagonist, suppresses experimental autoimmune encephalomyelitis in the Lewis rat. Accessed January 29, 2024. [Link]

  • Molecular Biology of the Cell. A Guide to Simple and Informative Binding Assays. Accessed January 29, 2024. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. Accessed January 29, 2024. [Link]

  • PubChem. 1H-1-Benzazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-7,9-diMethyl-5-oxo-, Methyl ester. Accessed January 29, 2024. [Link]

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Validation

Head-to-head comparison of analytical techniques for 2,3-dihydro-1H-1-benzazepine hydrochloride

Content Type: Technical Comparison Guide Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers Subject: 2,3-Dihydro-1H-1-benzazepine Hydrochloride (CAS: 3749-12-0 [base])[1] Executive Summary: The Analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers Subject: 2,3-Dihydro-1H-1-benzazepine Hydrochloride (CAS: 3749-12-0 [base])[1]

Executive Summary: The Analytical Landscape

2,3-Dihydro-1H-1-benzazepine hydrochloride is a critical pharmacophore and intermediate, most notably serving as the structural scaffold for vasopressin receptor antagonists (e.g., Tolvaptan) and various CNS-active agents.[1] Its analysis presents a unique duality: the organic core requires rigorous chromatographic separation to distinguish it from oxidized byproducts (tetrahydro- or fully aromatic analogs), while its ionic nature (hydrochloride salt) demands precise stoichiometric verification.

This guide moves beyond standard monographs to provide a head-to-head comparison of the three dominant analytical methodologies: RP-HPLC (Purity), UPLC-MS (Trace Impurities/IPC), and Potentiometric Titration (Assay/Stoichiometry).[1]

Head-to-Head Comparison: Selecting the Right Tool

FeatureRP-HPLC (UV-Vis) UPLC-MS/MS Potentiometric Titration
Primary Utility Final Purity & Related SubstancesIn-Process Control (IPC) & Genotoxic ImpuritiesAbsolute Assay & Salt Stoichiometry
Specificity High (for organic impurities)Ultra-High (mass discrimination)Low (specific only to the ion, e.g., Cl⁻)
Precision (RSD) < 0.5%< 2.0%< 0.2% (Gold Standard for Assay)
LOD/Sensitivity ~0.05% (w/w)ppb levelN/A (Macro analysis)
Throughput 20–40 min/run3–5 min/run10–15 min/sample
Cost Per Run LowHighVery Low
Critical Blind Spot Cannot detect inorganic salts or counter-ion stoichiometry.[1]Matrix effects can suppress ionization; expensive.[1]Cannot distinguish organic impurities with similar pKa.

Deep Dive: Analytical Protocols & Causality

Technique A: Reversed-Phase HPLC (The Purity Workhorse)[1]

Context: The 2,3-dihydro-1H-1-benzazepine core is a lipophilic amine.[1] The primary analytical challenge is peak tailing due to interaction with residual silanols on the column stationary phase.

Protocol Design:

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Why? Low pH ensures the amine is fully protonated, preventing secondary interactions with silanols.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine backbone).

Critical Causality: Standard silica columns will fail with this molecule. The basic nitrogen will bind to acidic silanols, causing severe tailing (


). You must use a buffered mobile phase at acidic pH or a high-pH stable hybrid column (e.g., pH 10 with Ammonium Hydroxide) to suppress ionization of the silanols.
Technique B: Potentiometric Titration (The Salt Validator)

Context: HPLC tells you the purity of the organic part. It does not tell you if you have the mono-hydrochloride, di-hydrochloride, or a mix of free base and salt. Titration is the only self-validating method for this.[1]

Protocol Design:

  • Dissolution: Dissolve 150 mg of sample in 50 mL of glacial acetic acid.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Electrode: Silver/Silver Chloride combined electrode.

  • Reaction:

    
    
    

Self-Validating Logic: If the assay value by titration (e.g., 99.8%) matches the purity by HPLC (99.9%), the salt stoichiometry is theoretically correct (1:1). If Titration gives 85% while HPLC gives 99%, your sample is likely wet or contains excess free base/inorganic salts.

Technique C: UPLC-MS (The Speed Demon)[1]

Context: During synthesis, you need to know instantly if the ring-closure is complete. HPLC is too slow.

Protocol Design:

  • Column: BEH C18 (1.7 µm particle size).

  • Flow Rate: 0.6 mL/min.

  • Run Time: 3.5 minutes.

  • MS Mode: ESI+ (Electrospray Ionization, Positive mode).

Why Use This? The "2,3-dihydro" moiety is prone to oxidation to the fully aromatic benzazepine or reduction to the tetrahydro form. MS detection separates these by mass (


, 

,

) instantly, whereas they might co-elute in a short UV method.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing a batch of 2,3-dihydro-1H-1-benzazepine HCl.

AnalyticalWorkflow Start Crude 2,3-Dihydro-1H-1-benzazepine HCl Decision1 Phase 1: Identification Start->Decision1 IR_NMR IR & 1H-NMR (Confirm Structure) Decision1->IR_NMR Qualitative Decision2 Phase 2: Purity & Assay IR_NMR->Decision2 HPLC HPLC-UV (Organic Purity >99%) Decision2->HPLC Quantitative (Organic) Titration Potentiometric Titration (Chloride Content ~19.5%) Decision2->Titration Quantitative (Ionic) Decision3 Phase 3: Trace Analysis HPLC->Decision3 Pass Titration->Decision3 Pass GCHS GC-Headspace (Residual Solvents) Decision3->GCHS ROI Residue on Ignition (Inorganic Impurities) Decision3->ROI Release Batch Release GCHS->Release < Limit ROI->Release < 0.1%

Caption: Integrated analytical decision tree ensuring both organic purity and salt stoichiometry before batch release.

Experimental Protocols (Step-by-Step)

Protocol 1: Determination of Chloride Content (Argentometric Titration)

Objective: Quantify the hydrochloride counter-ion to verify salt formation. Theoretical Calculation:

  • Molecular Weight (Base): ~147.2 g/mol

  • Molecular Weight (HCl Salt): ~183.7 g/mol

  • Theoretical Cl⁻ %:

    
    
    

Steps:

  • Preparation: Accurately weigh 200 mg of the dried sample into a 100 mL titration beaker.

  • Solvent: Add 40 mL of deionized water and 5 mL of 2M Nitric Acid (

    
    ). Note: Acidify to prevent carbonate interference.
    
  • Titrant: Standardize 0.1 N Silver Nitrate (

    
    ) against NaCl primary standard.
    
  • Titration: Titrate potentiometrically using a silver electrode. Record the inflection point.

  • Calculation:

    
    
    
Protocol 2: HPLC Purity Method

Objective: Separate the 2,3-dihydro core from starting materials (e.g., o-phenylenediamine derivatives).

  • Mobile Phase A: Dissolve 1.36 g

    
     in 1000 mL water; adjust pH to 3.0 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard Prep: 0.5 mg/mL in Mobile Phase A:B (50:50).

  • System Suitability:

    • Tailing Factor (

      
      ): NMT 1.5
      
    • Theoretical Plates (

      
      ): NLT 5000
      
    • % RSD (5 injections): NMT 2.0%

References

  • Synthesis and Characterization of Benzazepine Derivatives: Title: "Practical Synthesis of an Orally Active CCR5 Antagonist, 1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide."[1][2][3] Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • General Analytical Methods for Benzodiazepines and Benzazepines: Title: "Analytical Methods Used for the Detection and Quantification of Benzodiazepines."[4][5][6][7][8] Source: Journal of Analytical Methods in Chemistry (Hindawi/Wiley). URL:[Link]

  • Chemical Identity & Properties: Title: "2,3-Dihydro-1H-1-benzazepine | C10H11N | CID 14089202."[1][9] Source: PubChem (National Library of Medicine). URL:[Link]

  • Chromatographic Behavior of Basic Drugs: Title: "Strategies for the HPLC analysis of basic drugs." Source: Agilent Technologies Technical Overview. URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Validating Computational Models of 2,3-dihydro-1H-1-benzazepine Hydrochloride Binding

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating computational models for the binding of 2,3-dihydro-1H-1-benzazepine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating computational models for the binding of 2,3-dihydro-1H-1-benzazepine hydrochloride. In the landscape of modern drug discovery, computational models serve as powerful tools for predicting ligand-protein interactions, guiding lead optimization, and accelerating the development pipeline. However, the predictive power of any in silico model is only as robust as its experimental validation. This document outlines a multi-faceted approach, combining state-of-the-art computational techniques with rigorous biophysical and cellular assays to ensure the accuracy and reliability of binding predictions.

The Imperative of a Synergistic In Silico and In Vitro Approach

The journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. Computational models, such as molecular docking and molecular dynamics simulations, offer an indispensable advantage by providing atomic-level insights into the binding pose and affinity of a ligand to its protein target. For a molecule like 2,3-dihydro-1H-1-benzazepine hydrochloride, a scaffold with known central nervous system activity, identifying its precise molecular targets and understanding the nuances of its binding are paramount.

A purely computational approach, however, is susceptible to inaccuracies arising from scoring function limitations, protein flexibility, and the complexities of the cellular environment. Therefore, a rigorous validation strategy that integrates experimental data is not merely a confirmatory step but a cornerstone of a successful drug discovery campaign. This guide will walk you through a logical progression of computational prediction followed by a suite of orthogonal experimental validation techniques.

The Computational Gauntlet: Predicting Binding with Confidence

The initial phase of our validation workflow involves the generation of a high-confidence computational model of the 2,3-dihydro-1H-1-benzazepine hydrochloride binding to a putative protein target. For the purpose of this guide, we will consider a hypothetical interaction with a key central nervous system receptor, such as a dopamine or serotonin receptor subtype, given the pharmacological profile of related benzazepine compounds.

Step 1: Molecular Docking - A First Glimpse into the Binding Pocket

Molecular docking serves as the primary tool for predicting the preferred binding orientation of 2,3-dihydro-1H-1-benzazepine hydrochloride within the receptor's binding site. The choice of docking software (e.g., AutoDock, Glide, GOLD) and the preparation of both the ligand and protein structures are critical for obtaining meaningful results.

Causality Behind Experimental Choices: The selection of a rigid or flexible docking protocol depends on the known characteristics of the binding site. For highly dynamic receptor pockets, induced-fit docking or ensemble docking, which accounts for receptor flexibility, is recommended to capture a more realistic representation of the binding event.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or build a homology model if an experimental structure is unavailable.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to ionizable residues.

    • Define the binding site based on known co-crystallized ligands or through pocket detection algorithms.

  • Ligand Preparation:

    • Generate a 3D conformation of 2,3-dihydro-1H-1-benzazepine hydrochloride.

    • Assign correct protonation states and partial charges.

  • Docking Simulation:

    • Perform the docking calculation using the chosen algorithm and scoring function.

    • Analyze the resulting docking poses based on their predicted binding energy and interactions with key residues.

Step 2: Molecular Dynamics (MD) Simulations - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time, allowing for the assessment of binding stability and the calculation of more accurate binding free energies.[1][[“]]

Expertise & Experience: A common pitfall is insufficient simulation time. For a ligand-receptor system, a simulation of at least 100 nanoseconds is often necessary to achieve convergence and reliably assess the stability of the binding pose.[3] The choice of force field (e.g., AMBER, CHARMM, GROMOS) is also crucial and should be appropriate for both the protein and the small molecule.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Use the best-ranked docking pose as the starting structure.

    • Solvate the complex in a periodic box of explicit water molecules and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure.

    • Run a production MD simulation for an appropriate length of time (e.g., 100-500 ns).

  • Analysis:

    • Analyze the trajectory for the root-mean-square deviation (RMSD) of the ligand to assess binding stability.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[4][5]

Table 1: Comparison of Computational Prediction Methods

MethodInformation ProvidedStrengthsLimitations
Molecular Docking Binding pose, estimated binding affinity (scoring function)Computationally efficient, high-throughputScoring functions can be inaccurate, often treats the receptor as rigid
MD Simulations Binding stability, conformational changes, refined binding free energyAccounts for protein flexibility and solvent effects, provides a dynamic viewComputationally expensive, results are sensitive to force field and simulation parameters
MM/PBSA & MM/GBSA End-point binding free energy calculationMore accurate than docking scores, balances accuracy and computational costNeglects conformational entropy, sensitive to input parameters like the dielectric constant

The Experimental Crucible: Validating Predictions with Biophysical and Cellular Assays

The predictions from our computational models must be rigorously tested through a series of orthogonal experimental assays. This multi-pronged approach provides a self-validating system, where the convergence of data from different techniques builds confidence in the computational model.

Biophysical Assays: Quantifying the Interaction in a Purified System

These techniques utilize purified protein and the small molecule to directly measure the binding affinity and kinetics.

SPR is a label-free technique that measures the binding of an analyte (2,3-dihydro-1H-1-benzazepine hydrochloride) to a ligand (the target receptor) immobilized on a sensor surface in real-time.[6][7][8]

Trustworthiness: SPR provides kinetic data (association and dissociation rates), in addition to the equilibrium dissociation constant (KD), offering a more detailed picture of the binding event compared to endpoint assays.[9]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified target receptor onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of 2,3-dihydro-1H-1-benzazepine hydrochloride over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11][12][13]

Expertise & Experience: ITC is the gold standard for determining binding thermodynamics as it measures the enthalpy (ΔH) and allows for the calculation of the entropy (ΔS) of binding, providing insights into the driving forces of the interaction.[12]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified target receptor in the sample cell and 2,3-dihydro-1H-1-benzazepine hydrochloride in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

This classic technique uses a radioactively labeled ligand to quantify the binding of a test compound to a receptor.[14][15]

Trustworthiness: Radioligand binding assays are highly sensitive and can be performed on membrane preparations, which is particularly useful for studying membrane-bound receptors in a more native-like environment.[16][17]

Experimental Protocol: Radioligand Binding Assay

  • Incubation: Incubate membrane preparations expressing the target receptor with a fixed concentration of a suitable radioligand and varying concentrations of 2,3-dihydro-1H-1-benzazepine hydrochloride.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the concentration of 2,3-dihydro-1H-1-benzazepine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Table 2: Comparison of Biophysical Validation Techniques

TechniqueKey Parameters MeasuredAdvantagesDisadvantages
SPR KD, kon, koffReal-time, label-free, provides kinetic informationRequires protein immobilization, can be affected by mass transport limitations
ITC KD, ΔH, nLabel-free, provides full thermodynamic profileRequires larger amounts of protein, sensitive to buffer composition
Radioligand Binding Ki, BmaxHigh sensitivity, suitable for membrane preparationsRequires radiolabeled ligands, generates radioactive waste
Cellular Assays: Confirming Target Engagement in a Physiological Context

While biophysical assays are crucial for quantitative characterization, it is essential to confirm that the compound engages its target in a cellular environment.

CETSA® is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[18][19][20]

Expertise & Experience: CETSA® is a powerful tool for demonstrating target engagement in intact cells and even tissues, providing a more physiologically relevant validation of the computational model.[21][22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with 2,3-dihydro-1H-1-benzazepine hydrochloride or a vehicle control.

  • Thermal Challenge: Heat the cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Quantify the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Synthesizing the Data: A Holistic View of Binding Validation

The ultimate goal of this comprehensive validation workflow is to build a cohesive and self-consistent dataset that supports the computational model. The quantitative data from SPR, ITC, and radioligand binding assays should correlate with the binding free energies predicted by MD simulations. Positive target engagement in CETSA® provides the crucial link to a cellular context.

Diagram 1: Integrated Workflow for Computational Model Validation

G cluster_comp Computational Modeling cluster_bio Biophysical Validation cluster_cell Cellular Validation docking Molecular Docking (Binding Pose Prediction) md Molecular Dynamics (Stability & ΔG Prediction) docking->md Top Poses spr Surface Plasmon Resonance (Kinetics & Affinity) md->spr Compare ΔG with KD itc Isothermal Titration Calorimetry (Thermodynamics & Affinity) md->itc Compare ΔG with KD radio Radioligand Binding (Affinity in Membranes) md->radio Compare ΔG with Ki cetsa Cellular Thermal Shift Assay (Target Engagement) spr->cetsa Inform Cellular Studies itc->cetsa radio->cetsa

Caption: An integrated workflow illustrating the synergy between computational modeling and experimental validation techniques.

Diagram 2: Conceptual Representation of a Positive CETSA® Result

G cluster_0 CETSA® Melt Curve cluster_1 a1 a2 a1->a2 + Compound a3 a2->a3 + Compound a4 a3->a4 + Compound a5 a4->a5 + Compound b1 b2 b1->b2 Vehicle b3 b2->b3 Vehicle b4 b3->b4 Vehicle b5 b4->b5 Vehicle key Legend key_comp + Compound key_veh Vehicle

Sources

Validation

Reproducibility of experimental results for 2,3-dihydro-1H-1-benzazepine hydrochloride

Executive Summary & Core Directive This guide addresses the reproducibility crisis often encountered with 2,3-dihydro-1H-1-benzazepine hydrochloride (CAS: Salt form of 3749-12-0). Unlike its fully saturated analog (2,3,4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the reproducibility crisis often encountered with 2,3-dihydro-1H-1-benzazepine hydrochloride (CAS: Salt form of 3749-12-0). Unlike its fully saturated analog (2,3,4,5-tetrahydro-1H-1-benzazepine), the dihydro variant contains a critical unsaturation (C=C) within the seven-membered ring. This structural feature imparts unique reactivity but introduces significant stability challenges—specifically oxidative dehydrogenation and hydrolytic ring-opening .[1]

The Reproducibility Trap: Researchers often fail to reproduce yields or biological assays because they treat the dihydro salt with the same benchtop protocols as the tetrahydro analog.[1] This guide provides the corrective protocols to ensure structural integrity and assay validity.

Structural & Functional Comparison

To understand the reproducibility challenge, we must objectively compare the target compound with its two primary alternatives: the stable saturated form and the hetero-analog.[1]

Table 1: Comparative Performance Matrix
Feature2,3-Dihydro-1H-1-benzazepine HCl Alternative A: 2,3,4,5-Tetrahydro-1H-1-benzazepine Alternative B: 2,3-Dihydro-1H-1,5-benzodiazepine
Primary Utility Reactive Scaffold: Used for further functionalization (e.g., Michael additions) or specific receptor binding requiring planarity.Stable Scaffold: Standard "benzazepine" core for drugs like Benazepril or Fenoldopam.[1]Heterocyclic Synthon: Common in combinatorial chemistry; easier to synthesize.[1]
Stability Profile Low/Moderate: Prone to oxidation (to fully aromatic azepine) or hydrolysis.[1] Hygroscopic.High: Chemically inert under standard conditions.[1]Moderate: The imine functionality is stable but pH sensitive.[1]
Reproducibility Risk High: Purity drops rapidly if exposed to air/light.[1] "Yellowing" indicates degradation.[1]Low: Highly reproducible results even after storage.[1]Medium: Reproducible if kept dry.[1]
Key Spectral Marker 1H NMR: Olefinic protons at δ 5.8–6.5 ppm (distinct doublet/multiplet).[1]1H NMR: No olefinic signals; complex multiplets at δ 1.5–3.5 ppm.[1]1H NMR: Methyl signals often present (if synthesized from acetone); imine signal.[1]

Critical Reproducibility Pathways (Visualized)

The following diagram illustrates the "Failure Mode" where the dihydro salt degrades, leading to non-reproducible data, versus the "Success Mode" of stabilization.

StabilityPath Target 2,3-Dihydro-1H-1-benzazepine HCl (Active Species) Oxidation Oxidation (Air/Light) Target->Oxidation Exposure Hydrolysis Hydrolysis (Moisture) Target->Hydrolysis pH > 7 or H2O Stable_Storage Argon/Desiccator Storage (-20°C) Target->Stable_Storage Protocol Adherence Product_A 1H-1-Benzazepine (Fully Unsaturated/Unstable) Oxidation->Product_A Dehydrogenation Product_B Ring-Opened Amino-Aldehyde Hydrolysis->Product_B Imine Cleavage Reproducible Reproducible Experimental Data Stable_Storage->Reproducible Maintains Purity

Figure 1: Stability pathway showing critical degradation routes (Red) vs. stabilization protocol (Green).

Experimental Protocols for Reproducibility

To guarantee valid results, you must implement these self-validating steps.

Protocol A: Purity Verification (The "Zero-Hour" Check)

Rationale: Commercial batches of the dihydro-HCl salt often degrade during shipping.[1] You must verify the "enamine" double bond integrity before use.[1]

  • Solvent Choice: Use DMSO-d6 or CD3CN (Acetonitrile-d3).[1]

    • Avoid CDCl3: The acidity of chloroform can induce decomposition or isomerization during the NMR run.[1]

  • The Diagnostic Signal: Look for the C2/C3 alkene protons .[1]

    • Expected: A distinct splitting pattern (typically a doublet of triplets) in the 5.8 – 6.5 ppm region.[1]

    • Failure Flag: If this region is silent, you have the tetrahydro form.[1] If complex aromatics appear >7.0 ppm, you have oxidized material.[1]

  • Visual Check: The pure HCl salt should be an off-white to pale yellow powder .[1]

    • Reject: Deep orange or brown solids (indicates polymerization).[1]

Protocol B: Synthesis/Recrystallization (If Purity < 95%)

Rationale: Re-establishing the salt form is the only way to halt degradation.[1]

  • Dissolution: Dissolve crude material in minimal anhydrous ethanol under Argon.

  • Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.

    • Note: Do not use aqueous HCl; water promotes ring opening.[1]

  • Precipitation: Add cold anhydrous diethyl ether until turbidity persists. Store at -20°C for 12 hours.

  • Isolation: Filter under inert atmosphere (Schlenk line preferred). Wash with cold ether.[1]

  • Drying: Vacuum dry (< 1 mbar) for 4 hours. Do not heat above 40°C.

Protocol C: Handling in Biological Assays

Rationale: The free base of the dihydro form is unstable at physiological pH (7.4).[1]

  • Stock Preparation: Prepare 10mM stock in 100% DMSO . Freeze aliquots at -80°C.

    • Never store aqueous stocks.

  • Assay Buffer: Prepare fresh buffer.

  • Timing: Add the compound to the assay well last , immediately before reading/incubation.

    • Limit: Data collected >2 hours post-dissolution in aqueous media should be flagged as "potentially degraded."[1]

Troubleshooting & Reproducibility Matrix

ObservationLikely CauseCorrective Action
NMR shows broad peaks Dynamic ring flipping or paramagnetic impurities.Run NMR at -20°C to freeze the conformation or filter through Celite to remove metal traces.[1]
Yield is >100% Hygroscopic water uptake.[1]Dry sample over P2O5 under vacuum for 24h.
Loss of activity in assay Hydrolysis to the open-chain aldehyde.[1]Switch to Protocol C (Fresh DMSO stock). Verify buffer pH is not > 8.[1]0.
Product turns purple/brown Oxidation to fully aromatic benzazepine or polymerization.[1]Discard. Recrystallize from EtOH/Ether (Protocol B).

References

  • PubChem. 2,3-Dihydro-1H-1-benzazepine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • ResearchGate. Synthesis and Characterization of 1H-1-benzazepine derivatives. (General reference for benzazepine stability and synthesis pathways). [Link]

  • MDPI. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine. (Comparative data for the 1,5-benzodiazepine analog). [Link][1]

  • EPA CompTox. 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride. (Standard reference for the saturated analog properties). [Link][1][2]

Sources

Comparative

A Comparative Guide to the Biological Landscape of Benzazepine Derivatives: A Framework for Evaluating 2,3-dihydro-1H-1-benzazepine hydrochloride

Abstract This guide provides a comparative analysis of the biological effects of benzazepine and benzodiazepine derivatives, offering a predictive framework for the potential activities of 2,3-dihydro-1H-1-benzazepine hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of the biological effects of benzazepine and benzodiazepine derivatives, offering a predictive framework for the potential activities of 2,3-dihydro-1H-1-benzazepine hydrochloride. Due to a notable scarcity of peer-reviewed data on this specific hydrochloride salt, this document synthesizes findings from structurally related compounds to infer its likely pharmacological profile. We will delve into the established anxiolytic, anticonvulsant, and analgesic properties of analogous structures, presenting the underlying mechanisms of action and the experimental methodologies used for their validation. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust starting point for the investigation of novel benzazepine compounds.

Introduction: The Benzazepine Scaffold and the Enigma of 2,3-dihydro-1H-1-benzazepine hydrochloride

The benzazepine nucleus, a seven-membered diazepine ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Its structural versatility has given rise to a plethora of derivatives with a wide spectrum of biological activities. Notably, benzodiazepines have been cornerstones in the treatment of anxiety, insomnia, and seizure disorders for decades. While extensive research has elucidated the pharmacological profiles of many benzodiazepine and benzazepine derivatives, 2,3-dihydro-1H-1-benzazepine hydrochloride remains a largely uncharacterized entity in peer-reviewed literature.

This guide, therefore, takes a comparative and predictive approach. By examining the structure-activity relationships (SAR) and mechanisms of action of well-documented analogues, we can construct a scientifically grounded hypothesis for the potential biological effects of 2,3-dihydro-1H-1-benzazepine hydrochloride. The following sections will compare the known biological activities of related compounds, detail the experimental protocols for their assessment, and provide a framework for future investigations into this novel molecule.

Comparative Analysis of Biological Effects of Benzazepine and Benzodiazepine Derivatives

The biological activities of benzazepine and benzodiazepine derivatives are diverse, ranging from central nervous system (CNS) modulation to enzymatic inhibition. Below, we compare the documented effects of several classes of related compounds to infer the potential activities of 2,3-dihydro-1H-1-benzazepine hydrochloride.

Anxiolytic and Analgesic Properties

Derivatives of diazepino[1,2-a]benzimidazole have demonstrated both anxiolytic and analgesic effects.[1] In preclinical models, these compounds have shown efficacy in reducing anxiety-like behaviors and pain responses.[1] The anxiolytic effects are often mediated through interaction with the benzodiazepine site of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1]

Anticonvulsant Activity

The anticonvulsant properties of benzodiazepines are well-established.[2] Novel 2,3-dihydro-1H-1,5-benzodiazepine derivatives have also been synthesized and evaluated for their anticonvulsant potential.[3] These compounds have been shown to increase the latency to convulsions and reduce the severity of seizures in animal models.[3] The mechanism underlying this activity is also primarily attributed to the potentiation of GABAergic inhibition in the CNS.[2]

Enzyme Inhibition: α-Glucosidase and Tyrosinase

Interestingly, some benzothiazepine derivatives, which share a similar heterocyclic core, have been identified as potent enzyme inhibitors. A series of 2,3-dihydro-1,5-benzothiazepine derivatives exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential as antidiabetic agents.[4] Other studies on 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepines have revealed their potential as tyrosinase inhibitors, with some analogues showing greater potency than the reference compound, kojic acid.[5][6]

Dopamine Receptor Selectivity

Clozapine-derived 2,3-dihydro-1H-1,4- and 1,5-benzodiazepines have been investigated as potential ligands for dopamine receptors, particularly the D4 subtype.[7] Some of these compounds displayed high affinity for the D4 receptor with significant selectivity over the D2 subtype, highlighting their potential as atypical antipsychotic agents with a reduced risk of extrapyramidal side effects.[7]

Postulated Biological Profile of 2,3-dihydro-1H-1-benzazepine hydrochloride

Based on the activities of its structural relatives, we can postulate that 2,3-dihydro-1H-1-benzazepine hydrochloride may exhibit a range of CNS activities. Its core structure suggests a potential for interaction with GABA-A receptors, which could translate to anxiolytic, sedative, and anticonvulsant properties. Furthermore, the possibility of interaction with other CNS targets, such as dopamine receptors, cannot be ruled out and warrants investigation.

The following table summarizes the potential biological effects and the evidence from related compounds.

Potential Biological Effect Evidence from Related Compounds Potential Mechanism of Action Relevant Citations
AnxiolyticDerivatives of diazepino[1,2-a]benzimidazole show anxiolytic activity.Positive allosteric modulation of GABA-A receptors.[1]
Anticonvulsant2,3-dihydro-1H-1,5-benzodiazepine derivatives exhibit anticonvulsant properties.Enhancement of GABAergic inhibition.[2][3]
AnalgesicDiazepino[1,2-a]benzimidazole derivatives possess analgesic effects.Modulation of central pain pathways, potentially via GABAergic mechanisms.[1]
Dopamine Receptor ModulationClozapine-derived benzodiazepines show D4 receptor selectivity.Direct binding to dopamine receptor subtypes.[7]

Experimental Workflows for Validation

To validate the postulated biological effects of 2,3-dihydro-1H-1-benzazepine hydrochloride, a systematic experimental approach is required. The following protocols outline standard in vitro and in vivo assays.

In Vitro Assays

Objective: To determine the binding affinity of 2,3-dihydro-1H-1-benzazepine hydrochloride to key CNS receptors, including GABA-A receptor subtypes and dopamine receptor subtypes.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., HEK293 cells transfected with specific GABA-A or dopamine receptor subunits).

  • Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site of the GABA-A receptor or [³H]spiperone for D2/D4 receptors) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Objective: To assess the functional effect of 2,3-dihydro-1H-1-benzazepine hydrochloride on GABA-A receptor activity.

Protocol:

  • Cell Culture: Use primary neuronal cultures or cell lines expressing GABA-A receptors.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.

  • Compound Application: Apply GABA in the presence and absence of varying concentrations of the test compound.

  • Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound to determine its efficacy as a positive allosteric modulator.

Experimental Workflow: In Vitro Validation

G cluster_0 In Vitro Validation cluster_1 Key Outputs receptor_binding Radioligand Binding Assays electrophysiology Electrophysiological Assays receptor_binding->electrophysiology Functional Confirmation enzyme_inhibition Enzyme Inhibition Assays receptor_binding->enzyme_inhibition Target Specificity affinity Receptor Affinity (Ki) receptor_binding->affinity efficacy Functional Efficacy (EC₅₀) electrophysiology->efficacy ic50 Enzyme Inhibition (IC₅₀) enzyme_inhibition->ic50

Caption: Workflow for in vitro validation of biological activity.

In Vivo Assays

Objective: To evaluate the anxiolytic-like effects of 2,3-dihydro-1H-1-benzazepine hydrochloride in rodents.

Protocol:

  • Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Dosing: Administer the test compound or vehicle to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).

  • Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group.

Objective: To assess the anticonvulsant potential of 2,3-dihydro-1H-1-benzazepine hydrochloride.

Protocol:

  • Dosing: Administer the test compound or vehicle to the animals.

  • Seizure Induction: After a predetermined pretreatment time, administer a convulsive dose of PTZ.

  • Observation: Observe the animals for the onset and severity of seizures (e.g., using a Racine scale).

  • Data Analysis: Anticonvulsant activity is demonstrated by a significant delay in the onset of seizures or a reduction in seizure severity compared to the control group.

Experimental Workflow: In Vivo Validation

G cluster_0 In Vivo Validation cluster_1 Key Endpoints anxiety_model Elevated Plus Maze seizure_model PTZ-Induced Seizures anxiety_model->seizure_model Behavioral Assessment anxiolytic_effect Anxiolytic-like Effects anxiety_model->anxiolytic_effect pain_model Hot Plate Test seizure_model->pain_model CNS Effects anticonvulsant_effect Anticonvulsant Activity seizure_model->anticonvulsant_effect analgesic_effect Analgesic Response pain_model->analgesic_effect

Caption: Workflow for in vivo validation of CNS effects.

Conclusion and Future Directions

While direct experimental evidence for the biological effects of 2,3-dihydro-1H-1-benzazepine hydrochloride is currently lacking in the public domain, a comparative analysis of structurally related benzazepine and benzodiazepine derivatives provides a strong foundation for postulating its pharmacological profile. The available literature strongly suggests that this compound is a promising candidate for exhibiting CNS activities, particularly as an anxiolytic, anticonvulsant, and potentially as a modulator of dopamine receptors.

The experimental workflows detailed in this guide provide a clear roadmap for the systematic evaluation of these potential effects. Future research should focus on synthesizing and characterizing 2,3-dihydro-1H-1-benzazepine hydrochloride and subjecting it to a comprehensive panel of in vitro and in vivo assays to elucidate its true biological activity and therapeutic potential. Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic agent.

References

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023). ACS Omega. [Link]

  • Synthesis and Evaluation of 1H-1,3-Benzimidazole Derivatives as Potential Antidiabetic and Antioxidant Agents. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][5]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021). Pharmaceuticals. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF FEW 2-(SUBSTITUTED ARYL)-4-(HETEROARYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Drug Research.
  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. (n.d.). ACS Omega.
  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). Molecules.
  • Previous studies on the synthesis of 2,3‐dihydro‐1H‐3‐benzazepine derivatives. (n.d.).
  • 2,3-Dihydro-1H-1-benzazepine. (n.d.). PubChem. [Link]

  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. (n.d.). PubMed.
  • 2,3-Dihydro-1H-1-benzazepine hydrochloride. (n.d.). Biosynth.
  • Clozapine derived 2,3-dihydro-1H-1,4- and 1,5-benzodiazepines with D4 receptor selectivity: synthesis and biological testing. (n.d.). PubMed.
  • Rapid and Efficient Synthesis of 2,3-Dihydro-1H-1,5- Benzodiazepines Catalyzed by Chloroacetic Acid Screened among Various Aliphatic Acids under Solvent Free Conditions. (n.d.). Semantic Scholar.
  • (PDF) Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023). ResearchGate. [Link]

  • Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. (n.d.). The Ochsner Journal.
  • 2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride. (n.d.). PubChem.
  • 2,3,4,5-Tetrahydro-1H-3-benzazepine. (n.d.). Santa Cruz Biotechnology.
  • 2,3-dihydro-1h-1-benzazepine hydrochloride. (n.d.). PubChemLite.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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